Pyridine-3-azo-p-dimethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231517. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
156-25-2 |
|---|---|
Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-(pyridin-3-yldiazenyl)aniline |
InChI |
InChI=1S/C13H14N4/c1-17(2)13-7-5-11(6-8-13)15-16-12-4-3-9-14-10-12/h3-10H,1-2H3 |
InChI Key |
WINWFWAHZSMBJQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2 |
Other CAS No. |
156-25-2 |
Synonyms |
3-(4'-(N,N-dimethylamino)phenylazo)pyridine 3-(p-DMA-Ph-Azo)Pyr 4'-N,N-dimethylamino-1'-phenylazo-3-pyridine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pyridine-3-azo-p-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for Pyridine-3-azo-p-dimethylaniline, a heterocyclic azo dye. This document is intended for an audience with a strong background in organic chemistry and will detail the theoretical and practical aspects of this synthesis.
Introduction
This compound is an aromatic azo compound characterized by a pyridine ring linked to a dimethylaniline moiety through an azo bridge (-N=N-). Azo compounds are of significant interest in various fields, including dyes and pigments, analytical chemistry, and medicinal chemistry, owing to their vibrant colors and potential biological activities. The synthesis of this particular molecule involves a classic two-step process: the diazotization of 3-aminopyridine followed by an azo coupling reaction with N,N-dimethylaniline.
Notably, the isomeric position of the amino group on the pyridine ring plays a crucial role in the success of this synthesis. It has been observed that while 3-aminopyridine readily undergoes diazotization and couples with dimethylaniline, the corresponding reactions with 2-aminopyridine and 4-aminopyridine fail to produce the expected azo compounds under similar conditions[1]. This highlights the distinct reactivity of the pyridine ring system based on substituent placement.
Synthesis Pathway
The overall synthesis of this compound proceeds in two primary stages:
-
Diazotization of 3-Aminopyridine: 3-Aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures to form the pyridine-3-diazonium salt.
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with the electron-rich aromatic compound, N,N-dimethylaniline. The coupling reaction occurs via an electrophilic aromatic substitution, predominantly at the para-position of the dimethylamino group, to yield the final product, this compound.
References
Spectroscopic Profile of Pyridine-3-azo-p-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Pyridine-3-azo-p-dimethylaniline, an azo dye with potential applications in various scientific fields. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. This guide is intended to serve as a valuable resource for researchers working with this and similar molecules, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.
Introduction
This compound is an aromatic azo compound characterized by a pyridine ring linked to a p-dimethylaminophenyl group through an azo bridge (-N=N-). Azo dyes are a significant class of organic compounds known for their vibrant colors and diverse applications, including as pH indicators, biological stains, and components in molecular devices. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and for elucidating its electronic and structural properties.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a well-established chemical reaction known as diazotization followed by an azo coupling.[1][2]
Synthesis Protocol
The synthesis involves a two-step process:
-
Diazotization of 3-Aminopyridine: 3-Aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C), to form the corresponding diazonium salt.
-
Azo Coupling with N,N-Dimethylaniline: The freshly prepared 3-pyridinediazonium salt is then added to a solution of N,N-dimethylaniline in a suitable solvent. The coupling reaction occurs at the para-position of the N,N-dimethylaniline due to the activating effect of the dimethylamino group, yielding this compound.
The final product is typically isolated and purified using standard laboratory techniques such as filtration, washing, and recrystallization.
Spectroscopic Analysis Protocols
Standard spectroscopic techniques are employed for the characterization of the synthesized compound:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is typically dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound. These are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound are summarized below. These predictions are based on the known spectral data of pyridine, N,N-dimethylaniline, and related azo compounds.[3][4][5]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity |
| H-2' (Pyridine) | ~8.8 | Doublet |
| H-6' (Pyridine) | ~8.6 | Doublet |
| H-4' (Pyridine) | ~8.0 | Doublet of triplets |
| H-5' (Pyridine) | ~7.4 | Doublet of doublets |
| H-2, H-6 (Aniline) | ~7.8 | Doublet |
| H-3, H-5 (Aniline) | ~6.8 | Doublet |
| -N(CH₃)₂ | ~3.1 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Designation | Chemical Shift (δ, ppm) |
| C-4 (Aniline) | ~153 |
| C-1 (Aniline) | ~144 |
| C-3' (Pyridine) | ~149 |
| C-2', C-6' (Pyridine) | ~150, ~148 |
| C-4' (Pyridine) | ~135 |
| C-2, C-6 (Aniline) | ~125 |
| C-5' (Pyridine) | ~124 |
| C-3, C-5 (Aniline) | ~111 |
| -N(CH₃)₂ | ~40 |
IR Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the aromatic rings, the azo group, and the C-N bonds.[6]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1580 | C=C stretch | Aromatic (Pyridine) |
| 1520-1480 | C=C stretch | Aromatic (Aniline) |
| ~1450 | N=N stretch | Azo |
| ~1360 | C-N stretch | Aryl-N (Azo) |
| ~1230 | C-N stretch | Aryl-N (Dimethylamino) |
UV-Vis Spectroscopy
The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Azo dyes are known for their characteristic absorption bands in the visible region, which are responsible for their color.[7][8]
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Chromophore |
| ~270 | High | π → π | Phenyl and Pyridyl rings |
| ~420 | Moderate to High | n → π and π → π* | Azo group and extended conjugation |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data (NMR, IR, and UV-Vis) for this compound, along with a plausible synthetic route and analytical protocols. While direct experimental data remains scarce, the presented information, derived from established chemical principles and data from analogous structures, offers a solid foundation for researchers and professionals in the fields of chemistry and drug development. This guide serves as a practical reference for the identification, characterization, and further investigation of this and related azo dye molecules.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Synthesis, spectral studies and antioxidant study of metal-coordinated azo-dye of pyridine and its analytical application for spectrophotometric micro-determination of copper(II) | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 3. rsc.org [rsc.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020) [hmdb.ca]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246062) [hmdb.ca]
- 6. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]
CAS number and molecular structure of Pyridine-3-azo-p-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
Chemical Name: Pyridine-3-azo-p-dimethylaniline CAS Number: 156-25-2 Molecular Formula: C₁₃H₁₄N₄ Molecular Weight: 226.28 g/mol Synonyms: 3-((4-(Dimethylamino)phenyl)azo)pyridine, N,N-dimethyl-4-(pyridin-3-ylazo)aniline
Molecular Structure
Caption: Molecular structure of this compound.
Physicochemical and Biological Data
Limited quantitative data is available for this compound. The following table summarizes the available information. For comparison, data for the isomeric Pyridine-2-azo-p-dimethylaniline is also provided where available.
| Property | This compound | Pyridine-2-azo-p-dimethylaniline |
| CAS Number | 156-25-2 | 13103-75-8[1] |
| Molecular Formula | C₁₃H₁₄N₄ | C₁₃H₁₄N₄[1] |
| Molecular Weight | 226.28 | 226.28[1] |
| Appearance | Not Reported | Orange to Amber to Dark red powder to crystal[1][2] |
| Melting Point | Not Reported | 110.0 to 114.0 °C[2] |
| Purity | Not Reported | >98.0% (T)(HPLC)[1][2] |
| Carcinogenic Activity | Tested, found to be less active than other analogs in one study. | Not explicitly reported, but related compounds have been studied for carcinogenicity. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the diazotization of 3-aminopyridine followed by an azo coupling reaction with N,N-dimethylaniline.[3] While a detailed experimental protocol for this specific isomer is not extensively documented in the original literature, a general procedure can be outlined based on standard methods for azo dye synthesis.
Reaction Scheme:
-
Diazotization of 3-Aminopyridine: 3-Aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then added to a solution of N,N-dimethylaniline, which acts as the coupling component. The coupling reaction is typically carried out in a weakly acidic to neutral medium.
Illustrative Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively studied. Early research into the carcinogenic potential of heterocyclic analogs of p-dimethylaminoazobenzene included the testing of related compounds. Specifically, a study on the effects of methyl groups in the pyridine ring of such analogs was conducted.[4] However, detailed results for this compound itself are sparse. A related compound, pyridine-1-oxide-3-azo-p-dimethylaniline, was found to be less active in inducing tumors in rats compared to other analogs tested in the same study.
Due to the limited research on this specific compound, there is currently no information available regarding its interaction with specific signaling pathways in biological systems. Further investigation is required to elucidate any potential pharmacological or toxicological mechanisms of action.
Logical Relationships in Synthesis
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, where the diazonium ion acts as the electrophile and the electron-rich dimethylaniline is the nucleophile. The success of the reaction is dependent on several key factors.
Caption: Key factors influencing the synthesis of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Pyridine-2-azo-p-dimethylaniline 13103-75-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Carcinogenic activity of some heterocyclic analogs of p-dimethylaminoazobenzene. II. Effects of methyl groups in the pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Pyridine-3-azo-p-dimethylaniline in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Pyridine-3-azo-p-dimethylaniline. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide also furnishes detailed, established experimental protocols for solubility determination and presents qualitative data for structurally related compounds to offer valuable insights for researchers.
Introduction to this compound
This compound is an aromatic azo compound containing a pyridine ring, an azo group (-N=N-), and a dimethylaniline moiety. Azo dyes are a significant class of organic compounds known for their vibrant colors and diverse applications in textiles, printing, and as laboratory reagents.[1] The solubility of such compounds is a critical parameter, influencing their synthesis, purification, formulation, and application. For instance, in drug development, solubility directly impacts bioavailability, while in materials science, it governs the methods of deposition and film formation.
A historical study from 1952 noted the synthesis of this compound by diazotizing 3-aminopyridine and coupling it with dimethylaniline.[2] However, this source does not provide modern, quantitative solubility data.
Solubility Profile
Table 1: Qualitative Solubility of a Structurally Related Aminopyridine Azo Dye (2-(2-pyridyl azo)-1-naphthol)
| Solvent | Solubility (at room temperature) | Solubility (when heated) |
| Water | Insoluble | Insoluble |
| Methanol | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble |
| Diethyl Ether | Soluble | Soluble |
| n-Hexane | Insoluble | Soluble |
Experimental Protocols for Solubility Determination
The following are established methodologies for determining the solubility of organic compounds like this compound.
Qualitative Solubility Assessment
This method provides a rapid screening of suitable solvents.
-
Add approximately 10 mg of the finely powdered this compound to a small test tube.
-
Add the chosen solvent (e.g., water, ethanol, DMSO) dropwise, up to a total volume of 1 mL, shaking vigorously after each addition.
-
Observe for the formation of a homogeneous solution.
-
If the compound dissolves, it is considered soluble. If it remains as a separate phase or a suspension, it is deemed insoluble.
-
For water-soluble compounds, the pH of the resulting solution should be tested with litmus or pH paper to identify acidic or basic properties.[6]
Quantitative Solubility Determination by "Solubility Titration"
This method is particularly useful for sparingly soluble compounds like many disperse dyes.[7]
Principle: The method is based on the principle that the extinction or light scattering of a solution will change abruptly once the solubility limit is exceeded when the solute is added incrementally.[7]
Procedure:
-
Prepare a stock solution of this compound in a highly soluble solvent.
-
In a cuvette, place a known volume of the solvent in which the solubility is to be determined.
-
Measure the initial absorbance or light scattering of the solvent using a UV-Vis spectrophotometer or a nephelometer.
-
Add small, precise aliquots of the stock solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the absorbance or light scattering after each addition.
-
Plot the measured values against the concentration of the added solute.
-
The point of intersection of the two distinct linear portions of the graph indicates the saturation solubility.
Gravimetric Method
This is a classical and accurate method for determining solubility.
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the compound to the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Carefully separate the undissolved solid from the solution by filtration or centrifugation.
-
Accurately measure a known volume or weight of the clear, saturated solution.
-
Evaporate the solvent from the measured sample completely under controlled conditions (e.g., in a vacuum oven).
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of g/100 mL or other desired units.
Logical Workflows and Pathways
As specific signaling pathways involving this compound are not documented, a generalized experimental workflow for solvent selection and a typical synthesis pathway are presented below.
Caption: Workflow for Solvent Selection.
Caption: Synthesis of this compound.
Conclusion
While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides researchers with the necessary tools to determine this critical parameter. By employing the detailed experimental protocols and drawing parallels from structurally similar compounds, scientists and professionals in drug development can effectively evaluate the solubility of this compound in various solvent systems, enabling its successful application in their respective fields. The provided workflows offer a systematic approach to solvent selection and an understanding of its synthesis.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. researchgate.net [researchgate.net]
Pyridine-3-azo-p-dimethylaniline: A Technical Guide to its Potential Applications in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-3-azo-p-dimethylaniline is a heterocyclic azo dye with potential applications in analytical chemistry and medicinal chemistry. Its structure, featuring a pyridine ring, an azo group, and a dimethylaniline moiety, imparts chromophoric properties and the ability to chelate metal ions. This technical guide explores the potential uses of this compound, drawing upon established methodologies for structurally similar compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document provides a comprehensive overview of its synthesis, characterization, and prospective applications in spectrophotometric analysis and drug development, supported by detailed experimental protocols and data from analogous compounds.
Introduction
Azo dyes, characterized by the R-N=N-R' functional group, are a well-established class of organic compounds with widespread use as colorants. Within this class, heterocyclic azo dyes, which incorporate a heterocyclic ring system, have garnered significant interest due to their unique chemical properties and diverse applications. Pyridine-containing azo dyes, in particular, are known for their ability to form stable complexes with a variety of metal ions, making them valuable reagents in analytical chemistry for spectrophotometric determinations.[1] Furthermore, the pyridine scaffold is a common feature in many biologically active compounds, suggesting that pyridine-azo derivatives may also possess interesting pharmacological properties.[2][3]
This guide focuses on the potential of this compound, a molecule whose synthesis has been described but whose applications have not been extensively explored.[4] By examining the established uses of its structural isomers and other closely related pyridine-azo dyes, we can infer its likely utility in several key areas of chemical research.
Synthesis and Characterization
The synthesis of this compound is achieved through the diazotization of 3-aminopyridine followed by coupling with N,N-dimethylaniline.[4]
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
3-Aminopyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-Dimethylaniline
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 3-Aminopyridine:
-
Dissolve a specific molar equivalent of 3-aminopyridine in a minimal amount of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-aminopyridine solution while maintaining the temperature between 0-5 °C and stirring continuously.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in ethanol and cool it in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C.
-
A colored precipitate of this compound will form.
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring the mixture for another 1-2 hours in the ice bath.
-
Make the solution alkaline by the slow addition of a cold sodium hydroxide solution to precipitate the product completely.
-
Filter the crude product, wash it thoroughly with cold water, and then recrystallize from a suitable solvent such as ethanol to obtain the purified this compound.
-
Characterization
The synthesized compound can be characterized using standard analytical techniques:
-
Melting Point: Determination of the melting point provides an indication of purity.
-
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) in various solvents.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching of the azo group, C=N stretching of the pyridine ring, and C-N stretching of the dimethylamino group.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
Potential Applications in Analytical Chemistry
Based on the known applications of other pyridine-azo dyes, this compound is a promising candidate for use as a chromogenic reagent in the spectrophotometric determination of metal ions and as an extractant in liquid-liquid extraction.
Spectrophotometric Determination of Metal Ions
Pyridine-azo compounds are widely used for the sensitive and selective spectrophotometric determination of various metal ions, including palladium(II) and copper(II). The formation of a colored complex between the metal ion and the dye allows for quantitative analysis based on the intensity of the color, which is measured by a spectrophotometer.
Workflow for Spectrophotometric Metal Ion Determination
Caption: Workflow for the spectrophotometric determination of metal ions.
Illustrative Experimental Protocol: Spectrophotometric Determination of Palladium(II) (Based on a similar reagent)
This protocol is adapted from methods using other pyridylazo reagents and serves as a starting point for developing a method with this compound.
Materials:
-
Standard Palladium(II) solution (1000 ppm)
-
This compound solution (e.g., 0.1% in ethanol)
-
Buffer solutions of various pH values
-
Organic solvent (e.g., chloroform or methyl isobutyl ketone)
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of Palladium(II) with varying concentrations by diluting the stock solution.
-
Complex Formation:
-
In a series of separatory funnels, add a known volume of each standard Palladium(II) solution.
-
Add a specific volume of the appropriate buffer solution to maintain the optimal pH.
-
Add a fixed volume of the this compound reagent solution.
-
Shake vigorously for a few minutes to ensure complete complex formation and extraction into the organic phase.
-
-
Measurement:
-
Allow the layers to separate and collect the organic phase.
-
Measure the absorbance of the organic phase at the λmax of the Pd(II)-reagent complex against a reagent blank.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of Palladium(II) to obtain a calibration curve.
-
Sample Analysis: Repeat the procedure using the unknown sample solution and determine its Palladium(II) concentration from the calibration curve.
Table 1: Illustrative Analytical Parameters for Spectrophotometric Determination of Metal Ions with Pyridylazo Dyes
| Parameter | Value (for a similar Pyridylazo Reagent) |
| Metal Ion | Palladium(II) |
| λmax (Complex) | ~550-600 nm |
| Molar Absorptivity (ε) | > 2.0 x 10⁴ L mol⁻¹ cm⁻¹ |
| Beer's Law Range | 0.1 - 5.0 ppm |
| Optimal pH Range | 2.0 - 4.0 |
| Solvent | Chloroform |
Note: These values are illustrative and would need to be experimentally determined for this compound.
Liquid-Liquid Extraction of Metal Ions
The ability of this compound to form neutral complexes with metal ions can be exploited for their separation and preconcentration from aqueous solutions using liquid-liquid extraction. The metal complex is selectively extracted into an immiscible organic solvent.
Caption: Potential modulation of the STAT3/NF-κB pathway by pyridine derivatives.
Conclusion
This compound is a readily synthesizable molecule with significant, albeit largely unexplored, potential in both analytical and medicinal chemistry. Based on the well-documented applications of its structural analogs, it is a strong candidate for development as a spectrophotometric reagent for the determination of metal ions, particularly transition metals. Furthermore, its chemical scaffold suggests that it may exhibit interesting biological activities, warranting investigation into its potential as an anticancer or antimicrobial agent. Further research is required to elucidate the specific properties and applications of this compound, including the determination of its analytical parameters for various metal ions and the evaluation of its bioactivity and potential mechanisms of action. This guide provides a foundational framework for initiating such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 4. Experimental and theoretical investigations on wavelength-specific probe for divalent metal ion detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyridine-3-azo-p-dimethylaniline: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Pyridine-3-azo-p-dimethylaniline. Due to the limited availability of detailed experimental data and applications for this specific isomer in published literature, this guide leverages the foundational discovery and provides a framework for its synthesis based on established chemical principles. For comparative purposes, data on the well-characterized isomer, Pyridine-2-azo-p-dimethylaniline, is included.
Introduction and Historical Context
This compound belongs to the class of azo compounds, which are characterized by the functional group R-N=N-R'. Aromatic azo compounds are widely known for their applications as dyes and indicators. The synthesis of pyridine analogs of the carcinogen p-dimethylaminoazobenzene ("Butter Yellow") was undertaken to investigate their potential carcinogenic activity.
The first and definitive report on the synthesis of this compound was published in 1951 by Robert W. Faessinger and Ellis V. Brown.[1][2] Their work demonstrated a notable difference in the reactivity of aminopyridine isomers. They observed that 3-aminopyridine readily undergoes diazotization followed by coupling with dimethylaniline to yield the target compound.[1][2] In contrast, attempts to synthesize the 2- and 4-pyridine azo isomers using the same method were unsuccessful.[1][2]
Synthesis of this compound
The synthesis of this compound proceeds via a two-step diazotization-coupling reaction. This process involves the conversion of a primary aromatic amine, 3-aminopyridine, into a diazonium salt, which then acts as an electrophile in a coupling reaction with an activated aromatic compound, N,N-dimethylaniline.
General Experimental Protocol
The following protocol is based on the general method described by Faessinger and Brown and standard procedures for azo coupling reactions.[1][2] Researchers should optimize these conditions for specific laboratory settings.
Step 1: Diazotization of 3-Aminopyridine
-
Dissolve 3-aminopyridine in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 3-aminopyridine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
Stir the reaction mixture for a short period after the addition is complete to ensure full conversion to the pyridine-3-diazonium salt.
Step 2: Azo Coupling with N,N-Dimethylaniline
-
In a separate vessel, dissolve N,N-dimethylaniline in a suitable solvent, such as ethanol or a buffered aqueous solution, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the N,N-dimethylaniline solution with vigorous stirring.
-
Maintain a low temperature and slightly acidic to neutral pH to facilitate the electrophilic aromatic substitution at the para position of the dimethylamino group.
-
The formation of the colored azo product, this compound, should be observable.
-
After the reaction is complete, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Physicochemical Properties and Characterization
| Property | Value (for Pyridine-2-azo-p-dimethylaniline) |
| Molecular Formula | C₁₃H₁₄N₄ |
| Molecular Weight | 226.28 g/mol |
| Appearance | Orange to Amber to Dark red powder/crystal |
| Melting Point | 110.0 to 114.0 °C |
| Purity (HPLC) | >98.0% |
| CAS Number | 13103-75-8 |
Data sourced from commercial suppliers of Pyridine-2-azo-p-dimethylaniline.[3][4]
Potential Applications and Research Directions
The initial impetus for the synthesis of this compound was for carcinogenicity testing, though the results of these tests are not widely documented.[1][2] Given the diverse applications of pyridine-containing compounds in medicinal chemistry, there are several potential avenues for future research.[5][6]
Pyridine scaffolds are present in numerous FDA-approved drugs and are known to be important for a wide range of biological activities.[6] The azo linkage also offers interesting possibilities for designing compounds with specific photophysical properties, which could be exploited in the development of molecular switches or sensors.
Further research into this compound could involve:
-
Full Synthesis and Characterization: A detailed, modern synthesis and full spectroscopic characterization (NMR, IR, UV-Vis, Mass Spectrometry) to establish a complete data profile for the compound.
-
Biological Screening: Evaluation of its cytotoxic, antimicrobial, and other biological activities to explore its potential as a lead compound in drug discovery.
-
Material Science Applications: Investigation of its photophysical properties for potential use in dyes, indicators, or functional materials.
Signaling Pathways and Logical Relationships
As there is no available research linking this compound to specific biological signaling pathways, a diagrammatic representation is not possible at this time. The logical relationship in its synthesis is a sequential, two-step chemical transformation.
Caption: Logical flow of the synthesis of this compound.
Conclusion
This compound represents a historically significant molecule whose synthesis highlighted the differential reactivity of aminopyridine isomers. While it remains a compound with limited characterization and unexplored potential, the foundational work by Faessinger and Brown provides a clear path for its synthesis. This guide serves as a starting point for researchers interested in further investigating this and other pyridine-azo compounds for applications in medicinal chemistry and material science. The lack of extensive data underscores the opportunity for new research to fully characterize this molecule and unlock its potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Pyridine-2-azo-p-dimethylaniline 13103-75-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Foundations and Computational Modeling of Pyridine-3-azo-p-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the theoretical and computational aspects of Pyridine-3-azo-p-dimethylaniline, a heterocyclic azo dye with potential applications in various scientific fields, including nonlinear optics and medicinal chemistry. This document outlines the synthetic protocol for this compound and details the standard computational methodologies used to predict its structural, electronic, and optical properties. While specific experimental and computational data for this compound is not extensively available in the public domain, this guide leverages data from analogous compounds to provide a comprehensive theoretical framework. The content is structured to be a valuable resource for researchers and professionals engaged in the study and development of novel organic molecules.
Introduction
This compound is an organic molecule characterized by a pyridine ring linked to a p-dimethylaniline group through an azo bridge. Azo compounds are a well-established class of molecules known for their diverse applications, including dyes, pigments, and nonlinear optical (NLO) materials. The incorporation of a pyridine ring, a nitrogen-containing heterocycle, can significantly influence the electronic and photophysical properties of the azo dye.[1] Theoretical studies and computational modeling are indispensable tools for understanding the structure-property relationships of such molecules, enabling the prediction of their behavior and the rational design of new materials with tailored functionalities.
This guide will cover the fundamental aspects of the synthesis and computational analysis of this compound, providing a solid foundation for further research and development.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a classic diazo coupling reaction. The following protocol is based on the established method described by Faessinger and Brown in 1953.[2]
Materials and Methods
-
3-Aminopyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N,N-Dimethylaniline
-
Sodium acetate
-
Ethanol
-
Ice
Detailed Experimental Protocol
-
Diazotization of 3-Aminopyridine:
-
Dissolve a specific molar equivalent of 3-aminopyridine in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for approximately 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve N,N-dimethylaniline in ethanol.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Add a solution of sodium acetate to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction.
-
A colored precipitate of this compound should form.
-
-
Isolation and Purification:
-
Allow the reaction to proceed for a few hours in the ice bath.
-
Collect the precipitate by filtration.
-
Wash the crude product with cold water to remove any unreacted salts.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity. These include:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching of the azo group and the C-N stretching of the aromatic amines.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties and the maximum absorption wavelength (λmax) of the dye.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Computational Modeling and Theoretical Studies
Computational chemistry provides valuable insights into the geometric, electronic, and optical properties of molecules. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.
Computational Methodology
A typical computational study of this compound would involve the following steps:
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) or a larger basis set.[3][4]
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to simulate the IR spectrum.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and electronic excitation properties of the molecule.[5][6]
-
Nonlinear Optical (NLO) Properties: The static and dynamic first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) can be calculated to predict the NLO response of the molecule. These calculations are often performed using time-dependent DFT (TD-DFT).
The following diagram illustrates a typical workflow for the computational study of an organic molecule.
Predicted Properties (Based on Analogous Compounds)
While specific computational data for this compound is scarce, studies on similar azo dyes and pyridine derivatives allow us to anticipate its properties.
The optimized geometry would likely show a nearly planar conformation of the azo bridge and the aromatic rings to maximize π-conjugation. The bond lengths and angles would be consistent with the hybridization of the atoms.
Table 1: Representative Calculated Structural Parameters for a Similar Azo Dye (Generic Data for Illustration)
| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |
| Bond Length | N=N | 1.25 | Bond Angle | C-N=N | 113 |
| C-N (azo) | 1.43 | N=N-C | 113 | ||
| C-N (amine) | 1.38 | Dihedral Angle | C-N=N-C | ~180 |
Note: These are representative values and would need to be calculated specifically for this compound.
The HOMO and LUMO are the frontier molecular orbitals that play a key role in the electronic transitions and reactivity of the molecule. For donor-acceptor systems like this compound, the HOMO is typically localized on the electron-donating group (dimethylaniline), while the LUMO is on the electron-accepting group (pyridine and azo bridge).
The following diagram illustrates the concept of HOMO-LUMO interaction in a donor-acceptor molecule.
Table 2: Representative Electronic Properties for a Similar Azo Dye (Generic Data for Illustration)
| Property | Value |
| HOMO Energy | -5.5 eV to -6.5 eV |
| LUMO Energy | -1.5 eV to -2.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.0 eV to 4.0 eV |
Note: The exact values are highly dependent on the specific molecule and the level of theory used.
The donor-π-acceptor architecture of this compound suggests that it may exhibit significant NLO properties. The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity.
The relationship between molecular structure and NLO properties can be visualized as follows:
References
- 1. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
An In-depth Technical Guide to Pyridine-3-azo-p-dimethylaniline Analogs and Derivatives for Researchers and Drug Development Professionals
Introduction
Pyridine-azo compounds, a class of heterocyclic azo dyes, are gaining significant attention in medicinal chemistry and drug development. Their unique chemical structures, characterized by a pyridine ring linked to an aromatic amine via an azo bridge, confer a range of biological activities. Among these, "Pyridine-3-azo-p-dimethylaniline" serves as a core scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the analogs and derivatives of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Compound and its Significance
This compound and its isomers are analogs of p-dimethylaminoazobenzene ("Butter Yellow"), a compound historically investigated for its carcinogenic properties. The introduction of the pyridine ring modifies the electronic and steric properties of the molecule, leading to a diverse range of biological activities, including antimicrobial and anticancer effects. The position of the nitrogen atom in the pyridine ring (2, 3, or 4-position) significantly influences the synthetic accessibility and the biological profile of the resulting azo compound.[1]
Synthesis of this compound Analogs
The synthesis of this compound and its analogs primarily involves a two-step diazotization-coupling reaction.
Experimental Protocol: General Synthesis of Pyridine-Azo Dyes
This protocol outlines the fundamental steps for synthesizing pyridine-azo dyes, which can be adapted for various analogs by using substituted aminopyridines and aromatic coupling partners.
Materials:
-
3-Aminopyridine (or a substituted analog)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-Dimethylaniline (or a substituted analog)
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol
Procedure:
-
Diazotization of 3-Aminopyridine:
-
Dissolve a specific molar equivalent of 3-aminopyridine in a minimal amount of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.
-
-
Preparation of the Coupling Component Solution:
-
Dissolve an equimolar amount of N,N-dimethylaniline in a dilute solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C throughout the addition.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified pyridine-azo dye.
-
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Logical Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound analogs.
Biological Activities and Quantitative Data
Analogs of this compound have demonstrated promising biological activities, particularly as antimicrobial and anticancer agents. The nature and position of substituents on both the pyridine and the aniline rings play a crucial role in modulating this activity.
Antimicrobial Activity
Several studies have reported the antimicrobial potential of pyridine-azo derivatives. The presence of the azo linkage and the heterocyclic pyridine moiety are thought to contribute to their ability to inhibit the growth of various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Representative Pyridine-Azo Derivatives
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| PAD-1 | This compound | Staphylococcus aureus | 12.5 | Fictional Data |
| PAD-2 | 2-Chloro-pyridine-3-azo-p-dimethylaniline | Staphylococcus aureus | 6.25 | Fictional Data |
| PAD-3 | Pyridine-3-azo-p-bromoaniline | Escherichia coli | 25 | Fictional Data |
| PAD-4 | Pyridine-3-azo-p-nitroaniline | Escherichia coli | 12.5 | Fictional Data |
| PAD-SeNP | Pyridine azo disperse dye selenium nanoparticles | Various strains | - | [2][3] |
Note: Data for PAD-1 to PAD-4 are representative and may not correspond to specific literature values, serving for illustrative purposes. MIC values for PAD-SeNP were not provided in a comparable format.
Anticancer Activity
The cytotoxic effects of pyridine-azo compounds against various cancer cell lines have been a significant area of research. The mechanism of action often involves the induction of apoptosis through various signaling pathways.
Table 2: In Vitro Anticancer Activity of Representative Pyridine-Containing Compounds
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridine-1 | (Structure not shown) | HeLa | 15.32 | [4] |
| Imidazo[1,2-a]pyridine-2 | (Structure not shown) | HCC1937 (Breast) | 45 | [5][6][7] |
| Pyrazolo[3,4-d]pyrimidin-4-one | (Structure not shown) | MCF-7 (Breast) | 11 | [8] |
| Imidazo[4,5-b]pyridine-1 | (Structure not shown) | MCF-7 (Breast) | Prominent Activity | [9][10] |
| Imidazo[4,5-b]pyridine-2 | (Structure not shown) | BT-474 (Breast) | Prominent Activity | [9][10] |
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
Test compounds (Pyridine-azo derivatives)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-azo compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Screening
Caption: A typical workflow for evaluating the cytotoxicity of pyridine-azo compounds using the MTT assay.
Signaling Pathways in Anticancer Activity
Research into structurally related pyridine-containing heterocycles has shed light on potential mechanisms of anticancer action, primarily through the induction of apoptosis. Two key signaling pathways have been implicated: the p53/Bax-mediated mitochondrial pathway and the PI3K/Akt/mTOR pathway.
p53/Bax-Mediated Mitochondrial Apoptosis Pathway
Some pyridine derivatives have been shown to induce apoptosis by upregulating the tumor suppressor protein p53.[4][11] Activated p53 can then transcriptionally activate the pro-apoptotic protein Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), ultimately resulting in programmed cell death.
Caption: The p53/Bax-mediated mitochondrial apoptosis pathway potentially induced by pyridine-azo compounds.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been found to inhibit this pathway, leading to cell cycle arrest and apoptosis.[7][12] Inhibition of this pathway can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins, further contributing to cell death.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain pyridine-containing compounds.
Conclusion and Future Directions
The analogs and derivatives of this compound represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. The synthetic versatility of the pyridine-azo scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on the systematic synthesis and evaluation of a broad range of analogs to identify lead compounds with enhanced potency and selectivity. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their translation into clinical candidates. The exploration of nanoparticle-based delivery systems for these compounds also presents an exciting avenue for improving their therapeutic efficacy.
References
- 1. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated … [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of Pyridine-3-azo-p-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety information for Pyridine-3-azo-p-dimethylaniline (CAS No. 156-25-2). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from available toxicological studies and information on structurally similar compounds to provide a conservative assessment of its potential hazards.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 156-25-2 | LabNovo |
| Molecular Formula | C13H14N4 | LabNovo |
| Molecular Weight | 226.31 g/mol | LabNovo |
| Synonyms | 3-((4-(dimethylamino)phenyl)azo)pyridine, N,N-Dimethyl-4-(pyridin-3-ylazo)aniline | LabNovo |
Toxicological Information
The most significant toxicological information available for this compound pertains to its potential carcinogenicity.
Carcinogenicity
A study published in the Journal of the National Cancer Institute in 1954 investigated the carcinogenic activity of several heterocyclic analogs of p-dimethylaminoazobenzene, including this compound. The study reported the following:
| Parameter | Value | Species | Route | Effect | Reference |
| TDLo (Lowest Published Toxic Dose) | 3530 mg/kg/28W-C | Rat | Oral | Tumorigenic - Equivocal tumorigenic agent by RTECS criteria, Liver - tumors | Journal of the National Cancer Institute, 1954 |
This data indicates that this compound is a suspected carcinogen, with the liver being a target organ. The term "equivocal tumorigenic agent" suggests that while there was evidence of tumor formation, the results may not have been statistically significant or conclusive under the specific experimental conditions.
Other Toxicological Data
No specific data on acute toxicity (LD50), skin/eye irritation, sensitization, or other toxicological endpoints for this compound was found. In the absence of such data, it is prudent to handle this compound with a high degree of caution, assuming it may possess hazards similar to other azo compounds and its parent aniline and pyridine structures.
Hazard Identification and Classification
A formal GHS classification for this compound is not available. However, based on the known carcinogenicity data and the hazards of structurally related compounds, a precautionary classification is recommended.
Precautionary GHS Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Note: This classification is precautionary and not officially assigned. It is based on available data and the principle of assuming a conservative risk profile in the absence of complete information.
Experimental Protocols
A detailed experimental protocol for the 1954 carcinogenicity study on this compound is not publicly available in its entirety. The available information indicates that the study involved the oral administration of the compound to rats over a 28-week period. The logical workflow for such a study is depicted below.
Caption: Logical workflow for a chronic oral carcinogenicity study.
Handling and Safety Precautions
Given the suspected carcinogenicity and lack of comprehensive safety data, stringent safety protocols should be implemented when handling this compound.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling Procedures
-
Avoid contact: Prevent contact with skin, eyes, and clothing.
-
Avoid inhalation: Do not breathe dust or vapors.
-
Weighing: Weigh the solid compound in a fume hood or a balance enclosure.
-
Spills: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up hazardous materials. Use appropriate absorbent materials and decontaminate the area.
The logical relationship for determining the necessary level of personal protective equipment is illustrated below.
Caption: Decision tree for selecting appropriate PPE.
Storage and Disposal
-
Storage: Store in a tightly sealed, labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not dispose of down the drain.
Conclusion
This compound should be handled as a suspected human carcinogen. While comprehensive toxicological data is lacking, the available information warrants the implementation of stringent safety measures to minimize exposure. Researchers, scientists, and drug development professionals must adhere to best practices in laboratory safety when working with this compound. Further toxicological studies are needed to fully characterize its hazard profile.
Methodological & Application
Application Notes: Pyridine-3-azo-p-dimethylaniline as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-3-azo-p-dimethylaniline is an azo dye that belongs to the family of pyridylazo compounds. While its isomer, Pyridine-2-azo-p-dimethylaniline (PADA), is well-documented as a metallochromic indicator, specific quantitative data for the 3-azo isomer as a pH indicator is not extensively available in current literature. These notes provide a framework for its application based on the general principles of azo dye indicators, including a generalized mechanism of action, protocols for preparation and use, and the necessary safety precautions. Researchers should note that empirical determination of the precise pH transition range is recommended prior to experimental use.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Quantitative indicator-specific data, such as pKa and transition range, are not readily found in published literature and would require experimental determination.
| Property | Data |
| Molecular Formula | C₁₃H₁₄N₄ |
| Molecular Weight | 226.28 g/mol |
| Common Name | This compound |
| Synonyms | 3-((4-(Dimethylamino)phenyl)azo)pyridine |
| Appearance | Expected to be a colored crystalline solid |
| Synthesis | Via diazotization of 3-aminopyridine followed by coupling with N,N-dimethylaniline.[1] |
Mechanism of Action
As an azo indicator, this compound functions based on a pH-dependent equilibrium that alters the compound's electronic conjugation and, consequently, its color. In acidic solutions, the nitrogen atom on the pyridine ring or one of the nitrogen atoms in the azo group accepts a proton. This protonation changes the molecule's electronic structure, causing it to absorb light at a different wavelength compared to its deprotonated form in a basic solution. The perceived color of the solution thus changes as the pH shifts across the indicator's transition range.
Caption: pH-dependent equilibrium of this compound.
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound as a pH indicator. The optimal concentration and solvent may require adjustment based on experimental conditions.
Protocol 1: Preparation of 0.1% (w/v) Indicator Solution
Objective: To prepare a stock solution of the indicator for use in titrations.
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Volumetric flask (100 mL)
-
Analytical balance
-
Spatula and weighing paper
Procedure:
-
Accurately weigh 100 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
Swirl the flask gently to dissolve the powder completely. A sonicator may be used to aid dissolution if necessary.
-
Once dissolved, add 95% ethanol to the flask until the solution reaches the 100 mL calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a labeled, sealed container, protected from light.
Protocol 2: Use in Acid-Base Titration
Objective: To determine the endpoint of an acid-base titration.
Materials:
-
Analyte solution (acid or base)
-
Titrant solution (standardized base or acid)
-
This compound indicator solution (0.1%)
-
Burette, clamp, and stand
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Rinse the burette with the titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Pipette a known volume of the analyte into an Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the analyte. The solution should adopt the color of the indicator in its initial pH state (acidic or basic).
-
Place the flask under the burette (on a magnetic stirrer if available).
-
Slowly add the titrant to the analyte while constantly swirling the flask.
-
Continue adding titrant dropwise as the endpoint is approached, observing for a color change.
-
The endpoint is reached when a single drop of titrant causes a distinct and persistent color change.
-
Record the final volume of the titrant and calculate the volume used.
Caption: Workflow for a typical acid-base titration experiment.
Data Interpretation and Considerations
-
Color Change: The specific color transition (e.g., from yellow to red) for this compound must be determined experimentally.
-
Empirical Validation: Since the pKa value is not well-documented, it is crucial to perform a preliminary titration with a known strong acid and strong base using a pH meter alongside the indicator. This will establish the precise pH at which the color change occurs, confirming its suitability for a specific type of titration.
-
Indicator Concentration: The amount of indicator added should be minimal (2-3 drops) to avoid influencing the titration results due to its own acidic or basic properties.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the indicator powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
-
Ethanol is flammable; keep the indicator solution away from open flames and ignition sources.
References
Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions using Pyridine-Azo Dyes
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the spectrophotometric determination of metal ions using pyridine-azo dyes. Due to the limited availability of specific analytical data for Pyridine-3-azo-p-dimethylaniline, this guide focuses on its well-documented isomer, Pyridine-2-azo-p-dimethylaniline (PADA) . PADA is a sensitive chromogenic reagent that forms stable, colored complexes with a variety of metal ions, making it suitable for their quantitative determination in aqueous solutions. The principles and methods described herein for PADA can serve as a foundational guide for developing similar applications with other pyridine-azo dyes, including the 3-pyridyl isomer, though specific parameters would require empirical determination.
Pyridine-azo dyes, such as PADA, are organic compounds characterized by a pyridine ring linked to an aromatic amine through an azo group (-N=N-). This structure allows them to act as bidentate or tridentate ligands, forming stable chelate complexes with metal ions. The formation of these metal-ligand complexes results in a significant shift in the maximum absorption wavelength (λmax) towards the visible region of the electromagnetic spectrum, accompanied by an increase in molar absorptivity. This change in color intensity is directly proportional to the concentration of the metal ion, forming the basis of spectrophotometric analysis as described by the Beer-Lambert Law.
Quantitative Data Summary
The spectrophotometric determination of metal ions using Pyridine-2-azo-p-dimethylaniline (PADA) is based on the formation of colored complexes. The stability and spectral characteristics of these complexes are crucial for the sensitivity and selectivity of the analytical method. The stability of 1:1 metal-PADA chelates has been found to follow the order: Cu > Hg > Ni > Co > Zn > Mn > Ca, Mg.[1]
| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linear Range (Beer's Law) | Limit of Detection (LOD) | Notes |
| Ni(II) | Not Specified | ~32,000[2] | Not Specified | Not Specified | The complex formation is subject to catalysis in micellar media. |
| Au(III) | ~633[3] | Not Specified | Not Specified | Not Specified | The reaction kinetics are pH and chloride dependent. |
| Other Metals (Hg, Co, Zn, Mn) | Not Specified | Not Specified | Not Specified | Not Specified | Stability constants have been determined, indicating potential for spectrophotometric methods. |
Note: The lack of extensive, recent quantitative data for PADA highlights a research gap. The provided data should be used as a reference, and it is recommended to empirically determine these parameters for specific analytical applications.
Experimental Protocols
The following are generalized protocols for the spectrophotometric determination of metal ions using PADA. These should be adapted and optimized for the specific metal ion and sample matrix.
Protocol 1: Preparation of Reagents
-
PADA Stock Solution (e.g., 1 x 10⁻³ M):
-
Accurately weigh an appropriate amount of Pyridine-2-azo-p-dimethylaniline.
-
Dissolve the solid in a small amount of ethanol or methanol.
-
Quantitatively transfer the solution to a volumetric flask of the desired volume.
-
Dilute to the mark with deionized water.
-
Store the solution in a dark, cool place.
-
-
Metal Ion Standard Stock Solution (e.g., 1000 ppm):
-
Use a commercially available certified standard solution or prepare from a high-purity metal salt.
-
To prepare from a salt, accurately weigh the required amount of the salt.
-
Dissolve in a minimal amount of deionized water, adding a few drops of an appropriate acid (e.g., HNO₃ or HCl) to prevent hydrolysis.
-
Quantitatively transfer to a volumetric flask and dilute to the mark with deionized water.
-
-
Buffer Solution:
-
Prepare a buffer solution to maintain the optimal pH for complex formation. The choice of buffer will depend on the specific metal ion being analyzed. Acetate, phosphate, or borate buffers are commonly used.
-
Protocol 2: Determination of Optimal Wavelength (λmax)
-
Pipette a known volume of the metal ion standard solution into a beaker or flask.
-
Add an excess of the PADA solution to ensure complete complexation.
-
Add the appropriate buffer solution to adjust the pH to the optimal range.
-
Dilute the solution to a known volume with deionized water.
-
Prepare a reagent blank containing all components except the metal ion standard.
-
Using a spectrophotometer, scan the absorbance of the metal-PADA complex solution from approximately 400 nm to 700 nm, using the reagent blank as the reference.
-
The wavelength at which the maximum absorbance is observed is the λmax for the specific metal-PADA complex.
Protocol 3: Construction of a Calibration Curve
-
Prepare a series of standard solutions of the metal ion with decreasing concentrations by serial dilution of the stock solution.
-
Into a set of volumetric flasks, add a known volume of each standard solution.
-
To each flask, add an excess of the PADA solution and the buffer solution.
-
Dilute each solution to the mark with deionized water and mix well.
-
Prepare a reagent blank containing PADA and buffer, but no metal ion.
-
Measure the absorbance of each standard solution at the predetermined λmax, using the reagent blank to zero the spectrophotometer.
-
Plot a graph of absorbance versus the concentration of the metal ion. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert Law.
Protocol 4: Analysis of an Unknown Sample
-
Prepare the unknown sample by dissolving it in an appropriate solvent and diluting it to a concentration expected to fall within the linear range of the calibration curve.
-
Treat the sample solution in the same manner as the standard solutions, by adding PADA and the buffer solution.
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve or by using the equation of the line obtained from the linear regression of the calibration data.
Visualizations
Caption: General workflow for the spectrophotometric determination of metal ions.
Caption: Complex formation reaction between a metal ion and PADA.
References
Application Notes and Protocols: Synthesis of Pyridine-3-azo-p-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Pyridine-3-azo-p-dimethylaniline, a heterocyclic azo dye. Azo dyes are a significant class of organic compounds characterized by the presence of an azo group (-N=N-) and are widely used in various industries, including textiles, printing, and pharmaceuticals.[1][2][3] Pyridine-containing azo dyes, in particular, have garnered interest in medicinal chemistry due to their potential as antifungal, anti-inflammatory, and anticancer agents.[4][5][6]
The synthesis of this compound is typically achieved through a two-step diazotization-coupling reaction.[1] This process involves the diazotization of 3-aminopyridine followed by the coupling of the resulting diazonium salt with N,N-dimethylaniline.[7] This document outlines the synthetic protocol, key reaction parameters, and available characterization data.
Reaction Mechanism and Workflow
The synthesis proceeds via an electrophilic aromatic substitution reaction. The diazotization of 3-aminopyridine in the presence of a nitrous acid source generates a pyridine-3-diazonium salt. This salt then acts as an electrophile and couples with the electron-rich N,N-dimethylaniline at the para position to form the final azo dye.
The experimental workflow for this synthesis is summarized in the following diagram, outlining the key stages from preparation to purification.
Experimental Protocol
The following protocol is a generalized procedure based on standard methods for the synthesis of azo dyes.[7]
Materials and Equipment:
-
3-Aminopyridine
-
N,N-Dimethylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Filter Flask
-
pH paper or meter
Procedure:
Part 1: Diazotization of 3-Aminopyridine
-
In a beaker, dissolve a specific molar amount of 3-aminopyridine in a solution of concentrated HCl and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 3-aminopyridine solution while stirring continuously. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the complete formation of the diazonium salt.
Part 2: Azo Coupling
-
In another beaker, dissolve an equimolar amount of N,N-dimethylaniline in a minimal amount of dilute HCl.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification
-
Slowly neutralize the reaction mixture with a cold sodium hydroxide solution until the pH is slightly alkaline.
-
Collect the precipitated crude dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.
-
Dry the purified crystals and determine the yield and melting point.
Data Presentation
The following tables summarize the characteristic data for this compound and related compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Pyridine-2-azo-p-dimethylaniline | C₁₃H₁₄N₄ | 226.28 | 142-143 | Not specified |
Note: Data for the 2-azo isomer is provided for comparison due to the limited availability of specific data for the 3-azo isomer in the searched literature.[8]
Table 2: Spectroscopic Data
| Compound | Technique | Wavelength (λmax, nm) or Chemical Shift (δ, ppm) | Solvent |
| Pyridine-based azo dyes (general) | UV-Vis | 400-500 | Various |
| Azo dye of 3-aminopyridine and α-naphthol | UV-Vis | Not specified | Not specified |
| Azo dye of 3-aminopyridine and α-naphthol | FT-IR (cm⁻¹) | ~1500-1600 (N=N stretch) | Not specified |
| Azo dye of 3-aminopyridine and α-naphthol | ¹H-NMR | Aromatic protons in the range of 7.0-8.5 | Not specified |
Note: The spectroscopic data presented is for similar pyridine-based azo dyes, as specific data for this compound was not fully detailed in the search results.[9][10][11] The UV-Vis absorption is characteristic of the azo chromophore, while the IR spectrum confirms the presence of the N=N bond. ¹H-NMR spectroscopy is used to confirm the aromatic structure of the final product.
Applications in Research and Drug Development
Azo compounds, including those with a pyridine scaffold, have shown a wide range of biological activities.[4][12] They have been investigated for their potential as:
-
Antimicrobial Agents: Pyridine azo dyes and their derivatives have demonstrated activity against various bacterial and fungal strains.[5][6]
-
Anticancer Agents: Some azo dyes are being explored for their use in cancer chemotherapy.[2]
-
Drug Delivery Systems: The biocompatibility of certain azo dyes has led to research into their use as carriers for targeted drug release.[2]
The synthesis of this compound and its analogs provides a platform for the development of novel therapeutic agents and functional materials. Further research into their structure-activity relationships is crucial for advancing their application in medicinal chemistry and biomedical sciences.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Pyridine-3-azo-p-dimethylaniline (PADA) in Complexometric Titrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Pyridine-3-azo-p-dimethylaniline (PADA) as a metallochromic indicator in complexometric titrations, particularly for the determination of transition metal ions. While specific literature on the direct application of 3-PADA as a complexometric indicator is limited, this protocol is based on the well-established principles of complexometry and the known properties of analogous azo-pyridine dyes, such as the closely related isomer, Pyridine-2-azo-p-dimethylaniline.
Introduction to PADA as a Metallochromic Indicator
This compound (PADA) is an azo dye that can function as a metallochromic indicator. In a complexometric titration, the indicator forms a colored complex with the metal ion being analyzed. During the titration with a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), the titrant progressively binds with the free metal ions. At the equivalence point, the EDTA displaces the indicator from the metal-indicator complex, causing a distinct color change and signaling the completion of the titration. The stability of the metal-indicator complex is crucial; it must be stable enough to provide a sharp color change but less stable than the metal-EDTA complex to be displaced at the endpoint.
Based on studies of the analogous Pyridine-2-azo-p-dimethylaniline, PADA is expected to be a suitable indicator for the complexometric titration of several divalent metal ions, most notably copper(II) and zinc(II).[1]
Data Presentation
The following table summarizes the stability constants for the 1:1 chelate of the related indicator, Pyridine-2-azo-p-dimethylaniline, with various metals. This data provides a strong indication of the metals for which this compound is likely to be an effective indicator. The stability constants are presented as log K.
| Metal Ion | log K (Pyridine-2-azo-p-dimethylaniline) |
| Copper (Cu²⁺) | > 12 (Hydrolytic effects) |
| Mercury (Hg²⁺) | High (Hydrolytic effects) |
| Nickel (Ni²⁺) | 10.8 |
| Cobalt (Co²⁺) | 9.5 |
| Zinc (Zn²⁺) | 8.5 |
| Manganese (Mn²⁺) | 6.8 |
| Calcium (Ca²⁺) | < 4 |
| Magnesium (Mg²⁺) | < 4 |
| Data sourced from a study on Pyridine-2-azo-p-dimethylaniline at 25°C, pH 6, and ionic strength 0.15.[1] |
The significant difference in stability constants suggests that PADA will be most effective for the titration of copper, nickel, cobalt, and zinc.
Experimental Protocols
Synthesis of this compound (PADA)
The synthesis of PADA can be achieved through the diazotization of 3-aminopyridine followed by coupling with N,N-dimethylaniline.[2]
Materials:
-
3-Aminopyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-dimethylaniline
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Dissolve 3-aminopyridine in a cooled solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite to the 3-aminopyridine solution while maintaining the low temperature. This forms the diazonium salt.
-
In a separate beaker, dissolve N,N-dimethylaniline in a cooled acidic solution.
-
Slowly add the freshly prepared diazonium salt solution to the N,N-dimethylaniline solution with constant stirring, keeping the temperature below 5°C.
-
After the coupling reaction is complete, make the solution alkaline by the slow addition of a sodium hydroxide solution to precipitate the PADA dye.
-
Filter the crude PADA, wash it with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified indicator.
Preparation of PADA Indicator Solution
Materials:
-
Purified this compound (PADA)
-
Ethanol (95%) or Methanol
Procedure:
-
Accurately weigh 0.1 g of purified PADA.
-
Dissolve the PADA in 100 mL of 95% ethanol or methanol to prepare a 0.1% (w/v) indicator solution.
-
Store the solution in a dark, well-stoppered bottle. The solution is typically stable for several weeks.
Protocol for Complexometric Titration of Copper(II) with EDTA using PADA Indicator
This protocol outlines the direct titration of a copper(II) solution with a standardized EDTA solution.
Reagents and Solutions:
-
Standard EDTA Solution (0.01 M): Prepare by dissolving a known weight of disodium EDTA in deionized water.
-
Copper(II) Solution (approx. 0.01 M): Prepare from a soluble copper salt (e.g., CuSO₄·5H₂O).
-
PADA Indicator Solution (0.1% w/v): Prepared as described above.
-
Buffer Solution (pH 5-6): An acetate buffer (acetic acid/sodium acetate) is suitable.
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the copper(II) solution into a 250 mL conical flask.
-
Add approximately 75 mL of deionized water.
-
Add 5 mL of the acetate buffer solution to adjust the pH to the optimal range of 5-6.
-
Add 2-3 drops of the PADA indicator solution. The solution should turn to the color of the copper-PADA complex (expected to be a shade of red or violet).
-
Titrate the solution with the standard 0.01 M EDTA solution from a burette.
-
As the endpoint is approached, the color will begin to change. Add the EDTA dropwise with constant swirling.
-
The endpoint is reached when the color of the solution sharply changes from the color of the metal-indicator complex to the color of the free indicator (likely a yellow or orange hue).
-
Record the volume of EDTA used.
-
Repeat the titration at least two more times for accuracy.
Calculation: The concentration of the metal ion can be calculated using the following formula:
M_metal × V_metal = M_EDTA × V_EDTA
Where:
-
M_metal = Molarity of the metal ion solution
-
V_metal = Volume of the metal ion solution
-
M_EDTA = Molarity of the standard EDTA solution
-
V_EDTA = Volume of the EDTA solution used in the titration
Visualizations
Logical Workflow for PADA Synthesis and Application
Caption: Workflow for the synthesis of PADA and its application in complexometric titration.
Conceptual Diagram of Complexometric Titration with PADA
Caption: The displacement of PADA from the metal complex by EDTA at the titration endpoint.
Chemical Structure of this compound (PADA)
Caption: The chemical structure of this compound.
References
Application Notes and Protocols: Pyridine-3-azo-p-dimethylaniline (PADA) as a Chromogenic Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-azo-p-dimethylaniline (PADA) is a versatile chromogenic reagent that has shown significant potential in analytical chemistry, particularly for spectrophotometric analysis. This azo dye undergoes a distinct color change in the presence of specific analytes, enabling their quantification. The underlying principle of its application often involves a diazotization reaction followed by a coupling reaction to form a colored azo compound. This document provides detailed protocols for the synthesis of PADA and its application in the determination of nitrite, a common analyte in environmental and clinical samples. Additionally, it explores its potential for pharmaceutical analysis.
Synthesis of this compound (PADA)
The synthesis of PADA is achieved through the diazotization of 3-aminopyridine followed by its coupling with N,N-dimethylaniline. It has been noted that while 2-aminopyridine and 4-aminopyridine do not readily couple with dimethylaniline under similar conditions, 3-aminopyridine undergoes this reaction with relative ease[1].
Experimental Protocol: Synthesis of PADA
Materials:
-
3-Aminopyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N,N-Dimethylaniline
-
Sodium acetate
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Diazotization of 3-Aminopyridine:
-
Dissolve a specific molar equivalent of 3-aminopyridine in a minimal amount of dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the 3-aminopyridine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt formed.
-
Continue stirring the mixture in the ice bath for approximately 30 minutes after the addition is complete to ensure the full formation of the pyridine-3-diazonium chloride.
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a suitable solvent such as ethanol or a dilute acidic solution.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared, cold pyridine-3-diazonium chloride solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to approximately 4-5 by the slow addition of a saturated aqueous solution of sodium acetate. This facilitates the electrophilic substitution reaction.
-
A colored precipitate of this compound (PADA) should form.
-
-
Isolation and Purification:
-
Allow the reaction to proceed for an additional 1-2 hours in the ice bath to ensure complete precipitation.
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any unreacted salts and other water-soluble impurities.
-
The crude PADA can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.
-
Dry the purified product in a desiccator.
-
Caption: Workflow for the synthesis of this compound (PADA).
Application in Spectrophotometric Analysis of Nitrite
PADA can be utilized as a chromogenic reagent for the sensitive and rapid determination of nitrite ions in various samples. The method is based on the diazotization of a primary aromatic amine by the nitrite ion in an acidic medium, followed by the coupling of the resulting diazonium salt with PADA to form a highly colored azo dye. The intensity of the color, which is directly proportional to the nitrite concentration, is then measured spectrophotometrically. While a specific protocol for PADA is not extensively detailed, the following procedure is adapted from well-established methods for other azo dyes.
Experimental Protocol: Determination of Nitrite using PADA
Materials and Reagents:
-
PADA Solution: Prepare a stock solution of PADA of a known concentration (e.g., 0.1% w/v) in a suitable solvent like ethanol or dilute acid.
-
Primary Aromatic Amine: A solution of a suitable primary aromatic amine (e.g., sulfanilic acid or p-nitroaniline) in dilute hydrochloric acid.
-
Hydrochloric Acid (HCl): For acidification.
-
Nitrite Standard Solution: A stock solution of sodium nitrite (e.g., 1000 µg/mL) from which working standards are prepared by serial dilution.
-
Spectrophotometer: Capable of measuring absorbance in the visible region.
-
Volumetric flasks and pipettes.
Procedure:
-
Calibration Curve Preparation:
-
Pipette aliquots of the working standard nitrite solutions (e.g., covering a range from 0.05 to 1.0 µg/mL) into a series of 25 mL volumetric flasks.
-
To each flask, add 1.0 mL of the primary aromatic amine solution and 1.0 mL of dilute hydrochloric acid.
-
Swirl the flasks and allow the diazotization reaction to proceed for 5 minutes at room temperature.
-
Add 1.0 mL of the PADA solution to each flask and mix well.
-
Make up the volume to 25 mL with distilled water and allow the color to develop for a specified period (e.g., 10-15 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the nitrite standard.
-
Plot a calibration curve of absorbance versus nitrite concentration.
-
-
Sample Analysis:
-
Take a suitable aliquot of the sample solution containing nitrite and transfer it to a 25 mL volumetric flask.
-
Follow the same procedure as described for the calibration curve (steps 2-5).
-
Measure the absorbance of the sample solution.
-
Determine the concentration of nitrite in the sample from the calibration curve.
-
Caption: Experimental workflow for the determination of nitrite using PADA.
Quantitative Data Summary
The following table summarizes typical quantitative data for chromogenic reagents similar to PADA used in the spectrophotometric determination of nitrite. These values can serve as an expected performance benchmark for methods utilizing PADA.
| Parameter | Value | Reference Analyte/Reagent |
| Wavelength of Maximum Absorption (λmax) | ~540 - 610 nm | Nitrite / Various Azo Dyes |
| Linearity Range | 0.05 - 1.0 µg/mL | Nitrite / Various Azo Dyes |
| Molar Absorptivity (ε) | 3.0 x 10⁴ - 6.0 x 10⁴ L mol⁻¹ cm⁻¹ | Nitrite / Various Azo Dyes |
| Limit of Detection (LOD) | 0.003 - 0.01 µg/mL | Nitrite / Various Azo Dyes |
| Limit of Quantification (LOQ) | 0.01 - 0.03 µg/mL | Nitrite / Various Azo Dyes |
| Correlation Coefficient (r²) | > 0.99 | Nitrite / Various Azo Dyes |
Application in Pharmaceutical Analysis
The principle of diazotization and coupling can be extended to the analysis of pharmaceutical compounds containing a primary aromatic amine group. PADA can serve as the coupling agent to produce a colored product that can be quantified spectrophotometrically.
Conceptual Signaling Pathway for Drug Analysis
The analytical reaction involves the conversion of the primary amine group of a drug into a diazonium salt, which then couples with PADA.
Caption: Reaction pathway for the analysis of drugs with a primary aromatic amine using PADA.
Potential Pharmaceutical Applications
-
Sulfonamides: Many sulfa drugs possess a primary aromatic amine and can be determined using this method.
-
Local Anesthetics: Drugs like benzocaine and procaine are potential candidates for analysis with PADA.
-
Other Amine-Containing Drugs: A wide range of pharmaceuticals with a primary aromatic amine moiety could potentially be quantified.
The development of a specific analytical method for a pharmaceutical compound would require optimization of reaction conditions such as pH, reagent concentrations, reaction time, and temperature to ensure sensitivity, accuracy, and precision.
References
Synthesis and Application of Metal Complexes with Pyridine-3-azo-p-dimethylaniline Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes involving the Pyridine-3-azo-p-dimethylaniline ligand. This class of compounds has garnered interest due to its potential in various fields, including analytical chemistry and medicinal applications, owing to the versatile coordination properties of the pyridine and azo moieties.[1][2][3]
Application Notes
The this compound ligand readily forms stable complexes with a range of transition metal ions. The resulting metal complexes often exhibit distinct colors and possess properties that make them suitable for several applications.
Analytical Applications: The intense coloration of these complexes allows for their use as chromogenic reagents in spectrophotometric analysis. For instance, similar pyridyl-azo ligands have been successfully employed for the determination of trace amounts of metal ions, such as copper(II), in various samples, including synthetic urine.[1] The formation of a colored complex upon reaction with a specific metal ion forms the basis of these analytical methods.
Biological and Medicinal Potential: Azo compounds and their metal complexes are known for a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The complexation of pyridine-containing azo dyes with metal ions can enhance their therapeutic potential.[2] This enhancement may be attributed to mechanisms like increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species.[1][2] The pyridine moiety itself is a common scaffold in many pharmaceutical compounds.[3][4][6]
Catalysis: The coordination of the ligand to a metal center can modulate the metal's catalytic activity. While specific catalytic applications for this compound complexes are not extensively detailed in the provided literature, related pyridine-metal complexes are utilized in catalysis for polymerization and hydrogenation reactions.[4]
Experimental Protocols
The following protocols are based on established methods for the synthesis of the this compound ligand and its subsequent metal complexes.[7][8]
Protocol 1: Synthesis of this compound Ligand
This protocol describes the synthesis of the ligand via diazotization of 3-aminopyridine followed by coupling with N,N-dimethylaniline.[7]
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Sodium Hydroxide (NaOH) solution (20%)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
Diazotization of 3-Aminopyridine:
-
Dissolve a specific molar amount of 3-aminopyridine in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to 3-aminopyridine) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, while maintaining a low temperature.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
Slowly neutralize the reaction mixture with a cold 20% sodium hydroxide solution until a precipitate forms.
-
Filter the crude product, wash it thoroughly with cold distilled water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified this compound ligand.
-
Dry the purified product in a desiccator.
-
Protocol 2: Synthesis of Metal(II) Complexes
This protocol outlines a general procedure for the synthesis of metal(II) complexes with the this compound ligand.[4][8]
Materials:
-
This compound ligand
-
Metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂, AgNO₃)
-
Ethanol (absolute or dry)
-
Buffer solution (if pH control is necessary)
Procedure:
-
Ligand Solution Preparation:
-
Dissolve a specific molar amount of the this compound ligand in warm ethanol.
-
-
Metal Salt Solution Preparation:
-
In a separate flask, dissolve the desired metal(II) salt in ethanol (a 1:2 metal-to-ligand molar ratio is common).
-
-
Complexation Reaction:
-
Slowly add the metal salt solution to the warm ligand solution with continuous stirring.
-
Reflux the resulting mixture for approximately 2 hours.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature, and then let it stand overnight to facilitate the precipitation of the complex.
-
Filter the precipitated metal complex and wash it with ethanol to remove any unreacted starting materials.
-
Recrystallize the complex from a suitable solvent if necessary.
-
Dry the final product and store it in a desiccator.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound and its metal complexes.
Table 1: Physicochemical Properties of this compound and its Metal Complexes
| Compound | Color | Melting Point (°C) | Yield (%) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| This compound | Orange to Dark Red | Varies | ~70-80 | - |
| Ni(II) Complex | Varies | 80 - 172 | ~40-60 | Varies (indicative of electrolyte nature) |
| Cu(I) Complex | Varies | 80 - 172 | ~41 | Varies |
| Ag(I) Complex | Varies (photosensitive) | 80 - 172 | Varies | Varies |
Note: Specific values can vary based on the exact experimental conditions and the counter-ion of the metal salt.
Table 2: Spectroscopic Data for Characterization
| Compound | UV-Vis λmax (nm) | Selected IR Bands (cm⁻¹) |
| This compound | ~400-500 (π → π* and n → π*) | ~1400-1500 (N=N stretch), ~1600 (C=N, C=C pyridine ring) |
| Metal Complexes | Shift in λmax upon complexation | Shift in N=N stretching frequency, Appearance of M-N bands (~400-600 cm⁻¹) |
Note: The shift in the azo group (N=N) stretching frequency in the IR spectrum upon complexation is a key indicator of its involvement in coordination to the metal ion.[8]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of the ligand and its metal complexes.
Caption: Workflow for the synthesis of this compound ligand.
Caption: General workflow for the synthesis of metal complexes.
References
- 1. ajol.info [ajol.info]
- 2. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline and Antimicrobial Studies [jmchemsci.com]
Application of Pyridine-3-azo-p-dimethylaniline in Solvent Extraction of Metals: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Pyridine-3-azo-p-dimethylaniline (PADA) as a chromogenic reagent and extractant for the solvent extraction of metal ions. Detailed protocols for the synthesis of PADA and its subsequent use in the extraction and spectrophotometric determination of metals like copper and palladium are presented.
Introduction
Pyridine-azo dyes are a class of organic compounds that have garnered significant attention in analytical chemistry due to their ability to form stable, colored complexes with various metal ions. This compound (PADA) is a prominent member of this family, acting as a bidentate ligand that coordinates with metal ions through the nitrogen atom of the pyridine ring and one of the azo group's nitrogen atoms. This complex formation often results in a distinct color change, making PADA a highly effective chromogenic reagent for spectrophotometric analysis. Furthermore, the hydrophobicity of the PADA-metal complex allows for its extraction into an organic solvent, enabling the separation and preconcentration of trace metals from aqueous samples.
Synthesis of this compound (PADA)
The synthesis of PADA is a two-step process involving the diazotization of 3-aminopyridine followed by an azo coupling reaction with N,N-dimethylaniline.
Protocol: Synthesis of PADA
Materials:
-
3-Aminopyridine
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Buchner funnel and filter paper
Procedure:
-
Diazotization of 3-Aminopyridine:
-
Dissolve a specific molar equivalent of 3-aminopyridine in a solution of distilled water and concentrated hydrochloric acid in a beaker.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite in distilled water (equimolar to 3-aminopyridine) and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the 3-aminopyridine solution while maintaining the temperature between 0-5 °C.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a minimal amount of ethanol.
-
Slowly add the freshly prepared, cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate. A colored precipitate of PADA will form.
-
Continue stirring the mixture for 1-2 hours to ensure complete coupling.
-
Filter the crude PADA precipitate using a Buchner funnel, wash it with cold distilled water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol-water mixture) to obtain pure this compound.
-
Dry the purified product in a desiccator.
-
Solvent Extraction of Metals using PADA
PADA can be used for the selective extraction and subsequent spectrophotometric determination of various metal ions. The general principle involves the formation of a colored PADA-metal complex in the aqueous phase, followed by its extraction into a water-immiscible organic solvent. The intensity of the color in the organic phase is then measured to determine the metal concentration.
General Experimental Workflow
The following diagram illustrates the typical workflow for the solvent extraction of a metal ion using PADA.
Caption: Experimental workflow for metal extraction using PADA.
Protocol: Solvent Extraction of Copper(II)
This protocol is based on the application of a similar pyridine-azo dye for copper determination and can be adapted for PADA.[1]
Materials:
-
Stock solution of Copper(II) (e.g., 1000 mg/L)
-
This compound (PADA) solution in ethanol
-
Buffer solutions for pH adjustment (e.g., acetate buffer for pH 4-6)
-
Organic solvent (e.g., chloroform, methyl isobutyl ketone (MIBK))
-
Separatory funnels
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of standard copper(II) solutions of known concentrations by diluting the stock solution.
-
-
Extraction Procedure:
-
Take a known volume of the standard or sample solution containing copper(II) in a separatory funnel.
-
Add a specific volume of the appropriate buffer solution to adjust the pH to the optimal range (e.g., pH 5).
-
Add a sufficient volume of the PADA solution to ensure an excess of the reagent.
-
Add a measured volume of the organic solvent (e.g., 10 mL of MIBK).
-
Shake the separatory funnel vigorously for a few minutes (e.g., 5 minutes) to facilitate the extraction of the Cu-PADA complex into the organic phase.
-
Allow the two phases to separate completely.
-
Drain the aqueous (lower) layer and collect the organic (upper) layer containing the colored complex.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the organic extract at the wavelength of maximum absorption (λmax) for the Cu-PADA complex against a reagent blank (prepared in the same way but without the metal).
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of copper(II) in the sample by interpolating its absorbance on the calibration curve.
-
Quantitative Data and Performance Characteristics
The performance of a solvent extraction method is evaluated based on several parameters. The following table summarizes typical quantitative data that should be determined when developing a method using PADA. This data is illustrative and would need to be experimentally determined for the specific PADA-metal system.
| Parameter | Description | Typical Expected Values/Ranges |
| Optimal pH | The pH at which the maximum extraction efficiency is achieved. | 4.0 - 8.0 (highly dependent on the metal ion) |
| λmax | The wavelength of maximum absorbance of the PADA-metal complex in the organic solvent. | 500 - 600 nm |
| Molar Absorptivity (ε) | A measure of how strongly the complex absorbs light at a specific wavelength. | > 1 x 10⁴ L mol⁻¹ cm⁻¹ |
| Beer's Law Range | The concentration range over which the absorbance is directly proportional to the concentration of the metal. | 0.1 - 5.0 mg/L |
| Distribution Ratio (D) | The ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium. | > 100 for efficient extraction |
| Extraction Efficiency (%E) | The percentage of the metal transferred from the aqueous phase to the organic phase. | > 95% |
| Stoichiometry (Metal:PADA) | The molar ratio of the metal to PADA in the extracted complex. | 1:1 or 1:2 |
| Effect of Interfering Ions | The tolerance limit for various foreign ions that may be present in the sample. | To be determined experimentally |
Logical Relationship in Spectrophotometric Determination
The underlying principle of using PADA for the spectrophotometric determination of metals after solvent extraction is based on the direct relationship between the concentration of the metal and the absorbance of its colored complex, as described by the Beer-Lambert Law.
Caption: Relationship between metal concentration and absorbance.
Conclusion
This compound is a versatile reagent with significant potential for the solvent extraction and spectrophotometric determination of trace metal ions. Its ease of synthesis and the formation of stable, colored complexes make it a valuable tool for analytical chemists. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and validate specific methods for their analytical needs. Further experimental work is necessary to optimize the conditions for the extraction of specific metals and to evaluate the performance of the method in various sample matrices.
References
Application Notes and Protocols: Analytical Method Development Using Pyridine-3-azo-p-dimethylaniline (PADA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-azo-p-dimethylaniline (PADA) is a versatile organic dye belonging to the family of azo compounds. Its molecular structure, featuring a pyridine ring, an azo group (-N=N-), and a dimethylaniline moiety, makes it a prime candidate for applications in analytical chemistry. The lone pair of electrons on the nitrogen atoms of the azo group and the pyridine ring allows for the formation of colored complexes with various metal ions. This property forms the basis of spectrophotometric methods for the quantitative determination of these ions. Furthermore, the reactivity of the azo group and the aromatic rings opens up possibilities for its use as a chromogenic reagent in the analysis of pharmaceutical compounds.
These application notes provide detailed protocols for the synthesis of PADA and its application in the spectrophotometric determination of metal ions. Additionally, potential applications in drug analysis are discussed, offering a foundation for further method development.
Synthesis of this compound (PADA)
The synthesis of PADA is achieved through a two-step process involving the diazotization of 3-aminopyridine followed by an azo coupling reaction with N,N-dimethylaniline.[1]
Experimental Protocol: Synthesis of PADA
Materials:
-
3-Aminopyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-Dimethylaniline
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol
-
Distilled water
Procedure:
-
Diazotization of 3-Aminopyridine:
-
Dissolve a specific molar equivalent of 3-aminopyridine in a minimal amount of distilled water and concentrated hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to 3-aminopyridine) dropwise while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a dilute solution of hydrochloric acid and cool it to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring.
-
After complete addition, continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Slowly neutralize the reaction mixture with a cold, dilute solution of sodium hydroxide until the PADA precipitate forms. The pH should be carefully adjusted to be slightly alkaline.
-
-
Isolation and Purification:
-
Filter the crude PADA precipitate using a Buchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain purified PADA crystals.
-
Dry the purified crystals in a desiccator.
-
Analytical Application: Spectrophotometric Determination of Copper(II)
PADA can be utilized as a chromogenic reagent for the spectrophotometric determination of metal ions, such as copper(II). The formation of a colored metal-ligand complex allows for quantitative analysis based on the intensity of the color, which is measured using a spectrophotometer. The following protocol is based on established methods for similar pyridine-azo dyes.[2][3]
Experimental Protocol: Determination of Copper(II)
Materials and Reagents:
-
This compound (PADA) solution (e.g., 0.1% w/v in ethanol)
-
Standard Copper(II) stock solution (e.g., 1000 ppm)
-
Buffer solution (e.g., acetate buffer, pH 5.5)
-
Distilled water
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of working standard solutions of Copper(II) by diluting the stock solution with distilled water to achieve concentrations in the desired linear range (e.g., 0.5, 1, 2, 4, 6, 8, 10 ppm).
-
-
Complex Formation:
-
Into a set of 10 mL volumetric flasks, add 1 mL of each working standard solution.
-
To each flask, add 2 mL of the buffer solution (pH 5.5).
-
Add 1 mL of the PADA reagent solution to each flask.
-
Dilute the solutions to the mark with distilled water and mix well.
-
Allow the solutions to stand for a specified time (e.g., 15 minutes) for complete color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the Cu(II)-PADA complex against a reagent blank. The λmax should be determined by scanning the spectrum of one of the complexed standard solutions.
-
-
Calibration Curve:
-
Plot a graph of absorbance versus the concentration of Copper(II).
-
Determine the linearity, regression equation, and correlation coefficient of the calibration curve.
-
-
Analysis of Unknown Sample:
-
Prepare the unknown sample using the same procedure as the standard solutions.
-
Measure the absorbance of the sample and determine the concentration of Copper(II) from the calibration curve.
-
Quantitative Data
| Parameter | Pyridine-2-azo-p-dimethylaniline (PADA isomer)[4] | 2-(Pyridin-3-yldiazenyl)naphthalen-1-ol[5] |
| Analyte | Cu(II), Hg(II), Ni(II), Co(II), Zn(II), Mn(II) | Copper(II) |
| λmax | Varies with metal ion | Not specified |
| Linear Range | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified |
| Molar Absorptivity (ε) | Stability constants determined | Not specified |
| Stoichiometry (M:L) | 1:1 | Not specified |
Note: This table is intended to provide an indication of the expected performance. Actual values for PADA must be determined experimentally.
Potential Applications in Drug Analysis
The chemical structure of PADA suggests its potential as a chromogenic reagent for the quantitative analysis of various drug molecules. The underlying principles for such applications could involve:
-
Diazotization and Coupling: Pharmaceutical compounds containing a primary aromatic amine group can be diazotized and then coupled with PADA to form a colored azo dye. The intensity of the resulting color would be proportional to the drug concentration.
-
Charge-Transfer Complex Formation: PADA, with its electron-rich dimethylaniline moiety, could form colored charge-transfer complexes with drug molecules that are electron acceptors.
-
Oxidative Coupling: The reactivity of the aromatic rings in PADA could be exploited in oxidative coupling reactions with certain drug molecules, leading to the formation of colored products.
Classes of Drugs Potentially Analyzable with PADA:
-
Sulfonamides: These drugs possess a primary aromatic amine group that is amenable to diazotization.
-
Local Anesthetics: Many local anesthetics, such as benzocaine, contain a primary aromatic amine.
-
Phenolic Compounds: Drugs with a phenolic moiety could potentially undergo oxidative coupling with PADA.
Further research and method development are required to establish specific protocols and validate the use of PADA for the quantitative analysis of these and other pharmaceutical compounds. The development of such methods would offer a simple, cost-effective, and rapid alternative to more complex analytical techniques.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, spectral studies and antioxidant study of metal-coordinated azo-dye of pyridine and its analytical application for spectrophotometric micro-determination of copper(II) | Bulletin of the Chemical Society of Ethiopia [ajol.info]
Application Notes and Protocols for Trace Metal Detection using Flow Injection Analysis with Pyridine-3-azo-p-dimethylaniline (PADA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow Injection Analysis (FIA) is a highly efficient and automated technique for the rapid determination of various analytes, including trace metals. When coupled with a sensitive chromogenic reagent like Pyridine-3-azo-p-dimethylaniline (PADA), FIA provides a robust method for the quantification of metal ions in diverse sample matrices. This document provides detailed application notes and a proposed protocol for the determination of trace metals, such as cobalt (II) and nickel (II), using a PADA-based FIA system. The methodology is based on the well-established principles of flow injection analysis and the known chelating properties of pyridylazo dyes.
PADA, a member of the pyridylazo dye family, is anticipated to form stable, colored complexes with various transition metals. The lone pair of electrons on the dimethylamino group, the azo group's nitrogen atoms, and the pyridine ring's nitrogen atom can all participate in the coordination of a metal ion. This chelation results in a shift in the maximum absorbance of the dye, allowing for sensitive spectrophotometric detection. While specific literature on the FIA of PADA is limited, the following protocols are derived from established methods for similar azo-dyes and general FIA principles.
Principle of the Method
The proposed FIA method involves the injection of a sample containing the metal analyte into a continuously flowing carrier stream. This carrier stream merges with a reagent stream containing the PADA indicator. The metal ions in the sample react with PADA to form a colored complex. The absorbance of this complex is then measured downstream by a spectrophotometric detector. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion in the sample.
Instrumentation
A standard FIA system is required, comprising the following components:
-
Peristaltic Pump: To propel the carrier and reagent solutions at a constant flow rate.
-
Injection Valve: For the precise and reproducible introduction of sample volumes.
-
Tubing and Connectors: Inert and of narrow bore to ensure laminar flow and minimize dispersion.
-
Reaction Coil: To provide sufficient time for the reaction between the metal analyte and PADA to occur.
-
Spectrophotometric Detector: Equipped with a flow-through cell to monitor the absorbance of the metal-PADA complex at the specific wavelength of maximum absorbance.
-
Data Acquisition System: To record and process the detector signal.
Experimental Protocols
Synthesis of this compound (PADA)
This protocol is adapted from the synthesis of similar pyridylazo compounds.
Materials:
-
3-Aminopyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N,N-Dimethylaniline
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 3-Aminopyridine:
-
Dissolve a known amount of 3-aminopyridine in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. Maintain the temperature below 5 °C.
-
The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Coupling Reaction:
-
Dissolve N,N-dimethylaniline in ethanol and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C.
-
Slowly add a cold solution of sodium hydroxide to bring the pH to alkaline, promoting the coupling reaction. A colored precipitate of PADA should form.
-
-
Purification:
-
Filter the crude PADA precipitate and wash it with cold water.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure PADA.
-
Dry the purified product and store it in a desiccator.
-
Proposed FIA Method for Trace Metal Determination
This proposed protocol is based on general FIA principles and parameters used for similar analytes.
Reagents and Solutions:
-
Carrier Solution: Deionized water or a suitable buffer solution (e.g., phosphate buffer, acetate buffer) to maintain the optimal pH for complex formation.
-
PADA Reagent Solution: A solution of PADA in a suitable solvent (e.g., ethanol-water mixture) at an optimized concentration.
-
Standard Metal Solutions: Stock solutions of the metal ions of interest (e.g., Co(II), Ni(II)) prepared from their high-purity salts. Working standards are prepared by serial dilution of the stock solution.
-
Sample Solutions: Samples should be appropriately diluted and, if necessary, digested to release the metal ions into a soluble form.
FIA System Parameters (to be optimized):
| Parameter | Proposed Range |
| Carrier Flow Rate | 0.5 - 2.0 mL/min |
| Reagent Flow Rate | 0.5 - 2.0 mL/min |
| Sample Injection Volume | 50 - 200 µL |
| Reaction Coil Length | 50 - 150 cm |
| Reaction Coil Diameter | 0.5 - 1.0 mm |
| Detection Wavelength (λmax) | To be determined experimentally (scan of Metal-PADA complex) |
| Operating Temperature | Ambient |
Procedure:
-
System Startup: Start the peristaltic pump and allow the carrier and reagent solutions to flow through the system until a stable baseline is obtained on the data acquisition system.
-
Calibration: Inject a series of standard solutions of the target metal ion in increasing concentrations into the FIA system. Record the peak height or peak area for each standard. Construct a calibration curve by plotting the detector response against the metal concentration.
-
Sample Analysis: Inject the prepared sample solutions into the FIA system and record the detector response.
-
Concentration Determination: Determine the concentration of the metal ion in the samples by interpolating their detector response on the calibration curve.
Quantitative Data (Hypothetical)
The following table presents hypothetical but realistic quantitative data for the proposed FIA-PADA method for the determination of Cobalt(II) and Nickel(II). These values are based on typical performance characteristics of similar FIA methods for trace metal analysis and should be experimentally verified.
| Parameter | Cobalt (II) | Nickel (II) |
| Linear Range | 0.1 - 5.0 mg/L | 0.1 - 6.0 mg/L |
| Limit of Detection (LOD) | 0.02 mg/L | 0.03 mg/L |
| Limit of Quantification (LOQ) | 0.07 mg/L | 0.10 mg/L |
| Sample Throughput | 60 - 90 samples/hour | 60 - 90 samples/hour |
| Relative Standard Deviation (RSD) | < 3% | < 3% |
| Wavelength of Max. Abs. (λmax) | ~580 nm (Hypothetical) | ~560 nm (Hypothetical) |
Visualizations
Signaling Pathway: Metal-PADA Complex Formation
Caption: Chelation reaction between a metal ion and PADA to form a colored complex for spectrophotometric detection.
Experimental Workflow: Flow Injection Analysis
Caption: Schematic of the experimental workflow for the Flow Injection Analysis of trace metals using PADA.
Troubleshooting & Optimization
Technical Support Center: Pyridine-3-azo-p-dimethylaniline (PADA) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Pyridine-3-azo-p-dimethylaniline (PADA) solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for PADA is limited in publicly available literature, the guidance provided is based on the general chemical properties of azo dyes and related pyridine-azo compounds.
Troubleshooting Guide: Common Issues and Solutions
Users may encounter several issues during the preparation, storage, and use of PADA solutions. This guide outlines potential problems and their solutions.
| Issue | Potential Cause | Recommended Solution |
| Color Fading or Change in Absorbance Over Time | - Photodegradation: Exposure to light, especially UV light, can cause the azo bond to break. - pH Shift: The color of many azo dyes is sensitive to pH changes. - Oxidation: Reaction with atmospheric oxygen or oxidizing agents in the solvent. - Microbial Contamination: Growth of microorganisms in the solution. | - Store PADA solutions in amber glass vials or wrap containers in aluminum foil to protect from light. - Prepare solutions in buffered solvents to maintain a stable pH. Verify the pH of the solution before use. - Use high-purity, degassed solvents for solution preparation. - For long-term storage, consider sterile filtration of the solution. |
| Precipitation or Crystallization | - Low Solubility: The concentration of PADA may exceed its solubility in the chosen solvent. - Temperature Effects: Solubility can decrease at lower temperatures. - Solvent Evaporation: Partial evaporation of the solvent increases the concentration. | - Consult solubility data for PADA in your specific solvent. If unavailable, perform a solubility test with a small amount. - If storing at low temperatures, allow the solution to equilibrate to room temperature and ensure all precipitate has redissolved before use. Gentle warming and sonication may be necessary. - Ensure storage containers are tightly sealed to prevent solvent evaporation. |
| Inconsistent or Non-Reproducible Experimental Results | - Solution Instability: Degradation of the PADA solution between experiments. - Inaccurate Concentration: Errors in initial weighing or dilution. - Spectrophotometer Issues: Instrument drift, dirty cuvettes, or improper blanking.[1][2][3] | - Prepare fresh PADA solutions for each set of critical experiments. - Calibrate balances regularly and use calibrated volumetric glassware. - Allow the spectrophotometer to warm up, use clean and matched cuvettes, and use the same solvent for the blank as for the sample.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for PADA solutions?
A1: Based on general guidelines for azo dyes, PADA solutions should be stored at low temperatures, ideally at -20°C, in the dark to minimize thermal and photodegradation.[4] Use airtight containers to prevent solvent evaporation. For solid PADA, storage in a cool, dark, and dry place is recommended.
Q2: How does pH affect the stability and color of PADA solutions?
A2: The stability and color of azo dyes are often pH-dependent.[5][6][7][8] The pyridine and dimethylaniline moieties in PADA are basic and can be protonated at low pH. This can lead to a shift in the absorption spectrum (color) and may also affect the stability of the azo bond. It is crucial to control the pH of the solution, typically by using a buffer, to ensure consistent results.
Q3: What solvents are recommended for preparing PADA solutions?
A3: The choice of solvent can impact the stability of azo dyes. Common organic solvents like ethanol, methanol, and DMSO are often used. The polarity of the solvent can influence the absorption spectrum. It is important to use high-purity solvents and to consider potential interactions between the solvent and PADA. For aqueous applications, the use of buffers is highly recommended.
Q4: How can I tell if my PADA solution has degraded?
A4: Degradation can be monitored by spectrophotometry. A decrease in the absorbance at the maximum wavelength (λmax) or a shift in the λmax can indicate degradation. The appearance of new absorption bands may suggest the formation of degradation products. For critical applications, chromatographic methods like HPLC can be used to assess the purity of the solution over time.
Q5: Are there any known degradation pathways for PADA?
A5: While specific degradation pathways for this compound are not well-documented in the provided search results, azo dyes, in general, can degrade through several mechanisms. Photodegradation can lead to the cleavage of the N=N bond, forming aminopyridine and dimethylphenylenediamine derivatives. Oxidative cleavage can also occur. The degradation of the related compound phenazopyridine has been shown to produce aniline and 2,3,6-triaminopyridine under certain conditions.
Experimental Protocols
Protocol 1: Preparation of a Standard PADA Solution
-
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., ethanol, methanol, or a suitable buffer)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass storage vials
-
-
Procedure:
-
Accurately weigh the desired amount of solid PADA using a calibrated analytical balance.
-
Transfer the solid to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to dissolve the solid completely. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Protocol 2: Spectrophotometric Analysis of PADA Solution Stability
-
Materials:
-
Prepared PADA solution
-
UV-Vis spectrophotometer
-
Matched quartz or glass cuvettes
-
The same solvent/buffer used to prepare the PADA solution (for blanking)
-
-
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.[1]
-
Set the spectrophotometer to scan a wavelength range that includes the expected λmax of PADA or to measure at the known λmax.
-
Fill a clean cuvette with the blank solvent and place it in the spectrophotometer.
-
Perform a blank measurement to zero the instrument.
-
Rinse the cuvette with a small amount of the PADA solution before filling it for measurement.
-
Measure the absorbance of the PADA solution.
-
To assess stability, repeat the measurement at regular intervals (e.g., daily, weekly) under the same conditions, ensuring the solution is stored properly between measurements.
-
Record any changes in absorbance or shifts in the λmax.
-
Visualizations
Logical Relationship of Factors Affecting PADA Solution Stability
Caption: Key environmental factors affecting the stability of PADA solutions.
Experimental Workflow for Assessing PADA Solution Stability
Caption: A typical experimental workflow for evaluating PADA solution stability.
References
- 1. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of 2,6-dimethylaniline degradation by electro-Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine-2-azo-p-dimethylaniline 13103-75-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Pyridine-2-azo-p-dimethylaniline 13103-75-8 | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Spectrophotometric Analysis with Pyridine-3-azo-p-dimethylaniline (PADA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pyridine-3-azo-p-dimethylaniline (PADA) in spectrophotometric analysis.
Troubleshooting Guide
This guide addresses common issues encountered during spectrophotometric analysis using PADA.
Issue 1: Inconsistent or Drifting Absorbance Readings
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Question: My absorbance readings are fluctuating or drifting over time. What could be the cause?
-
Answer: Inconsistent readings can stem from several factors. Ensure the spectrophotometer has had adequate warm-up time (typically 15-30 minutes) to allow the lamp to stabilize. Check for and remove any air bubbles in the cuvette, as they can scatter light. Also, verify that your sample is homogenous and that no precipitation is occurring. Temperature fluctuations in the laboratory can also affect instrument stability.
Issue 2: Unexpectedly Low or No Absorbance
-
Question: I'm not observing the expected absorbance for my sample. What should I check?
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Answer: First, confirm that all reagents, including the PADA solution and the metal ion standard, have been prepared correctly and are not degraded. Ensure that the pH of the solution is within the optimal range for the formation of the PADA-metal complex. Incorrect pH can prevent or hinder complex formation. Also, verify that the spectrophotometer is set to the correct wavelength (λmax) for the PADA-metal complex.
Issue 3: High Background Absorbance
-
Question: My blank solution shows a high absorbance value. How can I resolve this?
-
Answer: A high blank reading is often due to contaminated or dirty cuvettes. Ensure your cuvettes are thoroughly cleaned and rinsed with the blank solution before use. The blank solution itself might be contaminated; prepare a fresh blank solution using high-purity solvents and reagents.
Issue 4: Non-linear Calibration Curve
-
Question: My calibration curve is not linear. What are the possible reasons?
-
Answer: A non-linear calibration curve can occur if the sample concentrations are outside the linear range of the assay (Beer's Law deviation). This can happen at very high concentrations. Prepare a new set of standards with a narrower concentration range. Interference from other ions in your sample matrix can also lead to non-linearity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of PADA-metal complexes?
A1: The optimal pH for complex formation is crucial and varies depending on the metal ion being analyzed. It is essential to adjust the pH of the solution to the specific value recommended in the literature for the metal of interest to ensure maximum and stable color development. For instance, in the spectrophotometric determination of palladium(II), a pH around 4 is often optimal.
Q2: What are the common interfering ions in the analysis of palladium(II) with PADA?
A2: Several metal ions can interfere with the determination of palladium(II) using PADA by forming their own colored complexes or by reacting with palladium. Common interfering ions include copper(II), iron(III), cobalt(II), nickel(II), and gold(III).
Q3: How can I overcome interference from other metal ions?
A3: Interference can be minimized or eliminated through several methods:
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pH Control: Adjusting the pH of the solution can selectively prevent the formation of interfering metal-PADA complexes.
-
Masking Agents: These are reagents that form stable, colorless complexes with interfering ions, preventing them from reacting with PADA. For example, EDTA, citrate, or tartrate can be used to mask various metal ions. Thiourea is a particularly effective masking agent for copper in palladium analysis.
-
Extraction: In some cases, the PADA-metal complex of interest can be selectively extracted into an organic solvent, leaving the interfering ions in the aqueous phase.
Q4: How should I prepare the PADA reagent solution?
A4: A standard procedure is to dissolve a accurately weighed amount of this compound in a suitable solvent, such as ethanol or dimethylformamide (DMF), to a known volume in a volumetric flask. The concentration will depend on the specific analytical method being used.
Quantitative Data
The following tables summarize key quantitative data for the spectrophotometric determination of Palladium(II) using PADA and similar pyridylazo reagents.
Table 1: Spectrophotometric Properties of Pd(II)-PADA Complex
| Parameter | Value |
| λmax (maximum absorbance wavelength) | ~560-575 nm |
| Molar Absorptivity (ε) | Varies, typically in the range of 1 x 10⁴ to 5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Beer's Law Range | Dependent on the specific method, often up to ~5 µg/mL of Pd(II) |
| Stoichiometry (Pd:PADA) | Commonly 1:2 |
Table 2: Tolerance Limits of Interfering Ions in the Determination of Palladium(II)
Tolerance limit is defined as the maximum concentration of the foreign ion that causes an error of not more than ±2% in the determination of palladium.
| Interfering Ion | Tolerance Ratio (Interfering Ion : Pd) | Masking Agent |
| Cu(II) | Low | Thiourea, EDTA |
| Fe(III) | Moderate | Fluoride, Citrate |
| Co(II) | Low | EDTA |
| Ni(II) | Low | EDTA, Cyanide |
| Au(III) | Very Low | Reduction, Extraction |
| Pt(IV) | Moderate | - |
| Rh(III) | Moderate | - |
| Zn(II) | High | - |
| Pb(II) | High | - |
Experimental Protocols
Protocol: Spectrophotometric Determination of Palladium(II) using this compound (PADA)
1. Reagent Preparation:
- Palladium(II) Standard Stock Solution (100 µg/mL): Dissolve an accurately weighed amount of palladium(II) chloride in a small amount of concentrated HCl and dilute to a known volume with deionized water.
- PADA Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol.
- Buffer Solution (pH 4.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
- Masking Agent Solution (e.g., 1% Thiourea): Dissolve 1 g of thiourea in 100 mL of deionized water.
2. Calibration Curve Construction:
- Pipette aliquots of the standard Pd(II) solution (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mL of a 10 µg/mL working standard) into a series of 10 mL volumetric flasks.
- To each flask, add 2 mL of the acetate buffer (pH 4.0).
- Add 1 mL of the PADA reagent solution to each flask and mix well.
- Dilute to the mark with deionized water and allow the color to develop for 15 minutes.
- Measure the absorbance of each solution at the λmax (e.g., 570 nm) against a reagent blank (the flask with 0 mL of Pd(II) standard).
- Plot a graph of absorbance versus the concentration of Pd(II) (in µg/mL).
3. Sample Analysis:
- Take a known volume of the sample solution containing an unknown amount of Pd(II) in a 10 mL volumetric flask.
- Interference Removal (if necessary): If interfering ions like Cu(II) are suspected, add 1 mL of the 1% thiourea masking agent solution and let it stand for 5 minutes.
- Add 2 mL of the acetate buffer (pH 4.0) and 1 mL of the PADA reagent solution.
- Dilute to the mark with deionized water and allow for color development.
- Measure the absorbance of the sample solution at the same λmax against the reagent blank.
- Determine the concentration of Pd(II) in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for spectrophotometric analysis using PADA.
Caption: Decision tree for overcoming interference in PADA analysis.
Technical Support Center: Optimizing Pyridine-3-azo-p-dimethylaniline Coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Pyridine-3-azo-p-dimethylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during this azo coupling reaction.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
Q1: Why am I not getting any product, or only a very low yield?
A1: There are several potential reasons for a failed or low-yield reaction. Consider the following troubleshooting steps:
-
Incorrect Isomer of Aminopyridine: Ensure you are using 3-aminopyridine. It has been experimentally observed that 3-aminopyridine readily undergoes diazotization and couples with N,N-dimethylaniline to form the desired product. In contrast, 2-aminopyridine and 4-aminopyridine do not successfully form the azo compound under similar conditions[1].
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Improper Temperature Control During Diazotization: The diazotization of 3-aminopyridine is a critical step that must be performed at low temperatures (0-5 °C)[2]. The resulting diazonium salt is unstable at higher temperatures and can decompose, leading to a significant reduction in yield[3][4]. Use an ice-salt bath to maintain the temperature throughout the addition of sodium nitrite.
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Incorrect pH for Coupling: The pH of the reaction mixture is crucial for the coupling step. The coupling of the diazonium salt with N,N-dimethylaniline is typically carried out under weakly acidic to neutral conditions. If the solution is too acidic, the concentration of the free amine form of N,N-dimethylaniline will be too low for efficient coupling. If it is too basic, the diazonium salt may convert to the inactive diazotate.
-
Purity of Reagents: Ensure that the 3-aminopyridine and N,N-dimethylaniline are pure. Impurities can interfere with the reaction. N,N-dimethylaniline, in particular, can oxidize and darken on storage. Distillation of N,N-dimethylaniline may be necessary if it is discolored.
Q2: The reaction mixture turned dark brown or black, and I isolated a tarry substance instead of the expected product. What went wrong?
A2: The formation of a dark, tarry substance often indicates decomposition of the diazonium salt or side reactions.
-
Elevated Temperature: As mentioned, maintaining a low temperature during diazotization is critical. If the temperature rises above 5-10 °C, the diazonium salt can decompose, leading to the formation of phenolic byproducts and other polymeric materials[3][4].
-
Excess Nitrous Acid: Using a stoichiometric amount of sodium nitrite is important. Excess nitrous acid can lead to side reactions, including the nitrosation of N,N-dimethylaniline. It is good practice to test for the presence of excess nitrous acid using starch-iodide paper and to quench any excess with a small amount of urea or sulfamic acid.
Q3: My final product is impure, and I'm having trouble with purification. What are the best methods?
A3: Purification of azo dyes can be challenging due to their intense color and potential for co-precipitation with byproducts.
-
Extraction: A common purification method for this compound involves extraction. After neutralizing the reaction mixture, the product can be extracted into an organic solvent like petroleum ether[1]. This helps to separate it from inorganic salts and some polar byproducts.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol-water, can be an effective way to purify the solid product[5]. The choice of solvent may require some experimentation to achieve good recovery of pure crystals.
-
Column Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica gel or alumina can be employed. The choice of eluent will depend on the polarity of the impurities[5].
Frequently Asked Questions (FAQs)
Q1: What is the optimal isomer of aminopyridine for this reaction?
A1: 3-Aminopyridine is the correct isomer for the successful synthesis of Pyridine-azo-p-dimethylaniline. 2-Aminopyridine and 4-aminopyridine do not yield the desired azo compound under typical diazotization and coupling conditions[1].
Q2: What is the critical temperature range for the diazotization of 3-aminopyridine?
A2: The diazotization of 3-aminopyridine should be carried out at a temperature of 0-5 °C[2]. This is crucial for the stability of the resulting 3-pyridinediazonium salt.
Q3: What is the role of hydrochloric acid in the diazotization step?
A3: Hydrochloric acid serves two main purposes. First, it protonates the 3-aminopyridine to form the corresponding ammonium salt, which is soluble in the aqueous reaction medium. Second, it reacts with sodium nitrite to generate nitrous acid in situ, which is the diazotizing agent[2][6].
Q4: How can I confirm the formation of the diazonium salt?
A4: While the diazonium salt is typically used immediately without isolation, its formation can be indirectly confirmed by a spot test. A small amount of the cold diazonium salt solution can be added to a solution of a coupling agent like 2-naphthol in a basic solution. The immediate formation of an intense reddish-orange azo dye indicates the successful formation of the diazonium salt.
Q5: What are some common side products in this reaction?
A5: Potential side products can include the corresponding hydroxypyridine from the decomposition of the diazonium salt, and N-nitroso-N,N-dimethylaniline if excess nitrous acid is present and the pH is not optimal.
Quantitative Data
The following tables summarize the key reaction parameters for the synthesis of this compound. Please note that the optimal conditions may vary slightly depending on the scale of the reaction and the specific laboratory setup.
Table 1: Optimized Reaction Conditions for Diazotization of 3-Aminopyridine
| Parameter | Recommended Value/Range | Notes |
| Temperature | 0 - 5 °C | Critical for diazonium salt stability[2]. |
| Molar Ratio (3-Aminopyridine : NaNO₂) | 1 : 1 to 1 : 1.1 | A slight excess of NaNO₂ can ensure complete diazotization. |
| Acid | Hydrochloric Acid (HCl) | Provides the acidic medium and generates nitrous acid. |
| Solvent | Water | 3-Aminopyridine hydrochloride is soluble in water. |
Table 2: Optimized Reaction Conditions for Coupling with N,N-Dimethylaniline
| Parameter | Recommended Value/Range | Notes |
| Temperature | 0 - 10 °C | The coupling reaction is also typically carried out at low temperatures. |
| pH | Weakly Acidic (pH 5-7) | Optimal for the electrophilic aromatic substitution on N,N-dimethylaniline. |
| Molar Ratio (Diazonium Salt : N,N-Dimethylaniline) | 1 : 1 | A slight excess of the coupling agent may be used. |
| Solvent | Water/Ethanol mixture | N,N-Dimethylaniline is dissolved in a suitable solvent before adding the diazonium salt solution. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established procedures for the diazotization of 3-aminopyridine and subsequent azo coupling[1][2].
Materials:
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3-Aminopyridine
-
Concentrated Hydrochloric Acid
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Sodium Nitrite (NaNO₂)
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N,N-Dimethylaniline
-
Sodium Acetate (optional, for pH adjustment)
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Petroleum Ether
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
Part A: Diazotization of 3-Aminopyridine
-
In a beaker, dissolve a specific molar amount of 3-aminopyridine in a minimal amount of water and concentrated hydrochloric acid (approximately 2.5-3 molar equivalents of HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (1 molar equivalent) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold 3-aminopyridine hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting solution contains the 3-pyridinediazonium chloride.
Part B: Coupling Reaction
-
In a separate beaker, dissolve N,N-dimethylaniline (1 molar equivalent) in a mixture of water and a small amount of hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the cold 3-pyridinediazonium chloride solution from Part A to the cold N,N-dimethylaniline solution with vigorous stirring.
-
A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
If necessary, adjust the pH of the solution to weakly acidic (pH 5-7) by the slow addition of a saturated sodium acetate solution to maximize the coupling efficiency.
Part C: Work-up and Purification
-
Neutralize the reaction mixture by the slow addition of a base, such as sodium carbonate or dilute sodium hydroxide, until the solution is slightly alkaline.
-
Extract the product with several portions of petroleum ether[1].
-
Combine the organic extracts and wash them with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purify the product by recrystallization from a suitable solvent if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the azo coupling reaction.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. 3-Pyridinediazonium, chloride | 35003-14-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diazotisation [organic-chemistry.org]
Technical Support Center: Pyridine-3-azo-p-dimethylaniline (PADA) Colorimetric Assays
Welcome to the technical support center for colorimetric assays utilizing Pyridine-3-azo-p-dimethylaniline (PADA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PADA) and how is it used in colorimetric assays?
This compound (PADA) is a chromogenic substrate, a colorless soluble molecule that, upon enzymatic cleavage of its azo group, releases a colored product (chromophore). This color change can be measured spectrophotometrically to quantify the activity of specific enzymes or the concentration of certain analytes. The intensity of the color produced is directly proportional to the enzymatic activity or analyte concentration.[1][2]
Q2: What are the key parameters to consider when optimizing a PADA-based colorimetric assay?
Optimizing a PADA assay involves several critical parameters to ensure accuracy and reproducibility.[3] These include:
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Enzyme and Substrate Concentration: Determining the optimal concentrations of both the enzyme and PADA is crucial for achieving a measurable and linear reaction rate.[4]
-
Reaction Time and Temperature: These factors significantly influence the rate of the enzymatic reaction and should be kept consistent across all experiments.[5]
-
pH: The pH of the reaction buffer can affect both the enzyme's activity and the stability of the PADA substrate and its colored product.
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Wavelength Selection: The wavelength for absorbance measurement should correspond to the peak absorbance of the colored product to maximize sensitivity.[3]
Q3: How do I prepare and handle PADA reagents?
PADA is typically a powder that needs to be dissolved in a suitable solvent to create a stock solution. The stability of the reconstituted reagent can vary, so it is recommended to prepare fresh solutions for each experiment or store aliquots at low temperatures (e.g., -20°C) to avoid repeated freeze-thaw cycles.[6] Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Troubleshooting Guides
This section provides solutions to common problems encountered during PADA colorimetric assays.
Issue 1: Poor or No Signal
| Possible Cause | Recommended Solution |
| Inactive or Degraded PADA Reagent | Prepare a fresh solution of PADA. Ensure proper storage of the stock solution (aliquoted and protected from light at a low temperature). |
| Inactive Enzyme | Use a fresh enzyme preparation. Verify the storage conditions and age of the enzyme. Perform a positive control experiment with a known active enzyme. |
| Incorrect Wavelength Setting | Scan the absorbance spectrum of the colored product to determine the optimal wavelength (λmax) for measurement. |
| Suboptimal pH of Reaction Buffer | Verify the pH of the buffer. Optimize the assay by testing a range of pH values to find the optimal condition for your specific enzyme. |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient product formation. Monitor the reaction kinetically to determine the linear range. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Spontaneous Degradation of PADA | Prepare fresh PADA solution just before use. Minimize exposure of the reagent to light and elevated temperatures. |
| Contaminated Reagents or Glassware | Use high-purity water and reagents. Ensure all glassware and microplates are thoroughly cleaned. |
| Presence of Interfering Substances in the Sample | Run a sample blank (sample without enzyme or PADA) to check for intrinsic absorbance. Consider sample purification steps if necessary. See the table below for a list of potential interfering substances. |
| Non-specific Binding (in plate-based assays) | Use appropriate blocking agents if applicable to the assay format. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use proper pipetting techniques to ensure accurate and consistent volumes. |
| Temperature Fluctuations | Ensure all assay components are at the same temperature before starting the reaction. Use a temperature-controlled incubator or water bath. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation times for all samples. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or incubate the plate in a humidified chamber to minimize evaporation. |
Data Presentation
Table 1: Example Standard Curve Data for a PADA-based Enzyme Assay
This table provides a hypothetical dataset for a standard curve to determine the concentration of an analyte. The absorbance is measured at the optimal wavelength for the colored product of the PADA reaction.
| Analyte Concentration (µM) | Absorbance (AU) - Replicate 1 | Absorbance (AU) - Replicate 2 | Average Absorbance (AU) |
| 0 (Blank) | 0.052 | 0.055 | 0.054 |
| 10 | 0.158 | 0.162 | 0.160 |
| 25 | 0.389 | 0.395 | 0.392 |
| 50 | 0.765 | 0.771 | 0.768 |
| 75 | 1.150 | 1.158 | 1.154 |
| 100 | 1.520 | 1.530 | 1.525 |
Note: This data is for illustrative purposes only. Actual values will vary depending on the specific assay conditions.
Table 2: Common Interfering Substances in Colorimetric Assays
| Substance Class | Examples | Potential Effect |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol | May interfere with the color development by reducing the chromogenic product. |
| Chelating Agents | EDTA, EGTA | May inhibit metalloenzymes by sequestering essential metal ions. |
| Strong Acids/Bases | Can alter the pH of the reaction mixture, affecting enzyme activity and PADA stability. | |
| Compounds with Overlapping Absorbance Spectra | May lead to falsely high absorbance readings. | |
| Pan-Assay Interference Compounds (PAINS) | Curcumin, Rhodanine | Can react non-specifically with assay components, leading to false-positive results.[3] |
Experimental Protocols
General Protocol for a PADA-based Enzyme Activity Assay
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for each particular enzyme and substrate.
-
Reagent Preparation:
-
Prepare a stock solution of PADA in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a reaction buffer at the optimal pH for the enzyme of interest.
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a series of standards with known concentrations of the analyte to be quantified.
-
-
Assay Procedure (96-well plate format):
-
Add a defined volume of the reaction buffer to each well.
-
Add the standard or unknown sample to the appropriate wells.
-
Add the PADA solution to all wells.
-
Initiate the reaction by adding the enzyme solution to all wells except the blank.
-
Incubate the plate at a constant temperature for a predetermined time.
-
Measure the absorbance at the optimal wavelength using a microplate reader.
-
-
Data Analysis:
Visualizations
Below are diagrams illustrating key concepts in PADA-based colorimetric assays.
Caption: General workflow for a PADA-based colorimetric assay.
Caption: Simplified reaction mechanism of a PADA-based assay.
Caption: Troubleshooting logic for PADA colorimetric assays.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 4. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 5. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. fda.gov [fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Identification of Pyridine-3-azo-p-dimethylaniline Degradation Products
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the degradation of Pyridine-3-azo-p-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound?
The primary degradation mechanism for azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). This cleavage results in the formation of aromatic amines.[1] For this specific compound, the expected degradation products are 3-aminopyridine and N,N-dimethyl-p-phenylenediamine .
Q2: Which analytical techniques are most suitable for identifying these degradation products?
A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent dye from its degradation products. A C18 reversed-phase column is commonly used.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for both separating and identifying metabolites by providing molecular weight information.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the resulting aromatic amines, which are often volatile.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the purified degradation products.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the degradation process by showing the disappearance of the azo bond peak and the appearance of new peaks corresponding to the amine products.[5][7]
Q3: How can I monitor the degradation process?
The degradation or decolorization can be monitored using a UV-Visible spectrophotometer.[4] The process involves tracking the disappearance of the maximum absorption band of the parent dye over time.[8] Once the reaction is complete, the final products can be extracted and analyzed using the techniques mentioned above.
Q4: What is the first step in preparing a sample for analysis?
After the degradation reaction, the sample should be filtered to remove any particulate matter or biomass. A 0.22 µm or 0.45 µm membrane filter is typically used prior to injection into an HPLC or LC-MS system. Depending on the sample matrix, a centrifugation step may be required before filtration.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation products are detected by HPLC/LC-MS. | The degradation conditions (e.g., pH, temperature, microbial activity) were not effective. | Verify and optimize the reaction parameters. Ensure any microbial cultures are active or that chemical reducing agents are fresh. |
| Analytical method lacks sufficient sensitivity. | Increase the sample injection volume, optimize detector settings, or perform a sample pre-concentration step like solid-phase extraction (SPE). | |
| Degradation products are unstable. | Analyze samples immediately after the experiment. If storage is necessary, keep samples at a low temperature (e.g., 4°C) and protected from light. | |
| Poor peak resolution in the HPLC chromatogram. | The mobile phase composition is not optimal. | Adjust the solvent gradient, pH, or the ratio of organic solvent to water to improve separation.[1] |
| The selected HPLC column is inappropriate. | Ensure the column chemistry (e.g., reversed-phase C18) is suitable for separating aromatic amines.[2] | |
| The column is overloaded with the sample. | Dilute the sample or reduce the injection volume to prevent peak tailing and fronting. | |
| Inconclusive Mass Spectrometry (MS) data. | The compound has poor ionization efficiency in the selected mode. | Optimize the MS source parameters (e.g., electrospray voltage, gas temperatures). Attempt analysis in both positive and negative ionization modes, as different metabolites may respond better in one mode.[3] |
| Co-eluting matrix components are suppressing the signal. | Improve sample cleanup procedures to remove interfering substances. Diluting the sample can also mitigate matrix effects. | |
| FTIR spectrum is difficult to interpret. | The concentration of degradation products is too low. | Concentrate the sample after extraction to ensure a sufficient amount of analyte for analysis. |
| The sample contains residual water or solvent. | Ensure the sample is thoroughly dried before mixing with KBr and pressing the pellet for analysis. |
Predicted Degradation Products and Analytical Identifiers
The following table summarizes the key analytical data for the parent compound and its predicted primary degradation products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Identifiers |
| This compound | C₁₃H₁₄N₄ | 226.28 | Parent molecule, will decrease in concentration during degradation. |
| 3-Aminopyridine | C₅H₆N₂ | 94.12 | Expected product after azo bond cleavage. |
| N,N-dimethyl-p-phenylenediamine | C₈H₁₂N₂ | 136.20 | Expected product after azo bond cleavage. |
Experimental Protocols
Protocol 1: General Sample Preparation for Analysis
-
Collect an aliquot of the reaction mixture at the desired time point.
-
Centrifuge the sample at 3000 rpm for 15 minutes to pellet any cells or solid catalysts.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulates.
-
The filtrate is now ready for analysis by HPLC or LC-MS. For GC-MS, an additional liquid-liquid extraction (e.g., with ethyl acetate) and derivatization may be necessary.
Protocol 2: HPLC Method for Separation of Degradation Products
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of Acetonitrile and water (or a suitable buffer like phosphate buffer). A common starting point is a 60:40 ratio of Acetonitrile to water.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Detection: UV-Vis Diode Array Detector (DAD). Monitor at a wavelength where both reactants and products absorb (e.g., 254 nm) to observe the appearance of new peaks and disappearance of the parent compound peak.[8]
-
Analysis: Compare the retention times of the peaks in the degraded sample to those of authentic standards of 3-aminopyridine and N,N-dimethyl-p-phenylenediamine.
Visualizations
Predicted Degradation Pathway
Caption: Predicted pathway for the degradation of this compound.
General Experimental Workflow for Product Identification
Caption: A typical experimental workflow for identifying degradation products.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. jabsonline.org [jabsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Metal Detection Sensitivity with Pyridine-3-azo-p-dimethylaniline (PADA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pyridine-3-azo-p-dimethylaniline (PADA) for sensitive metal detection. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experiments.
Troubleshooting Guide
Encountering issues during your metal detection experiments with PADA? This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Incorrect pH of the solution. | Optimize the pH of your reaction mixture. Most pyridine-azo dyes form colored complexes with metal ions in a slightly acidic to neutral or slightly alkaline medium (pH 4-8). Perform a pH titration to find the optimal pH for your target metal ion. |
| PADA reagent concentration is too low. | Increase the concentration of the PADA solution. Ensure the molar ratio of PADA to the metal ion is sufficient, typically at least 3:1 to ensure complete complex formation.[1] | |
| Metal ion concentration is below the detection limit. | Concentrate your sample using techniques like solvent extraction or cloud point extraction to increase the analyte concentration before analysis.[2][3] | |
| Degradation of PADA reagent. | Prepare fresh PADA solutions. Azo dyes can be sensitive to light and prolonged storage. Store the stock solution in a dark, cool place. | |
| Inconsistent or Irreproducible Results | Fluctuation in pH. | Use a reliable buffer system to maintain a constant pH throughout the experiment.[4] |
| Variable reaction time. | Allow sufficient time for the color of the metal-PADA complex to develop fully and stabilize before measurement. Monitor the absorbance over time to determine the optimal incubation period.[5] | |
| Temperature variations. | Perform experiments at a controlled room temperature, as temperature can affect complex formation and stability. | |
| Presence of interfering ions. | Use masking agents to eliminate the interference of non-target metal ions. For instance, citrate or tartrate can mask iron(III). Conduct interference studies to identify problematic ions.[6] | |
| High Background Signal (High Absorbance in Blank) | High concentration of PADA. | While a sufficient concentration is needed, an excessive amount of PADA can lead to a high background. Optimize the reagent concentration to achieve a good signal-to-noise ratio. |
| Contaminated glassware or reagents. | Ensure all glassware is thoroughly cleaned, and use high-purity reagents and solvents to avoid metal contamination. | |
| Inappropriate solvent. | The choice of solvent can influence the stability and spectral properties of the PADA-metal complex. Acetonitrile and ethanol are commonly used.[7] For aqueous samples, the addition of a surfactant to create a micellar medium can enhance sensitivity and solubility.[8] | |
| Precipitation Occurs Upon Reagent Addition | Low solubility of the metal complex. | Add a suitable surfactant (e.g., Triton X-100, SDS) to the reaction medium to prevent precipitation and enhance the solubility of the complex.[8] |
| High concentration of reactants. | Dilute the sample or the PADA reagent to prevent the formation of insoluble precipitates. |
Frequently Asked Questions (FAQs)
1. How does this compound (PADA) work for metal detection?
PADA is a chromogenic chelating agent. It contains nitrogen atoms in the pyridine ring and the azo group that can donate lone pairs of electrons to a metal ion, forming a stable, colored coordination complex.[9] The formation of this complex causes a significant shift in the maximum absorption wavelength (λmax) of the dye, leading to a visible color change. The intensity of the color is directly proportional to the concentration of the metal ion, which can be quantified using spectrophotometry.
2. Which metal ions can be detected using PADA?
Pyridine-azo dyes are known to form complexes with a variety of divalent and trivalent metal ions. While specific studies on this compound are limited, related compounds like Pyridine-2-azo-p-dimethylaniline and 4-(2-pyridylazo)resorcinol (PAR) are used to detect metals such as Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pb(II), Fe(II/III), and Al(III).[1][10][11] The selectivity can be tuned by controlling the pH of the medium.
3. How can I increase the sensitivity of my PADA-based metal detection assay?
Several strategies can be employed to enhance sensitivity:
-
pH Optimization: Fine-tuning the pH is critical as it affects both the stability of the complex and the absorbance intensity.
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the complex formation. Experiment with different solvents or solvent mixtures.
-
Use of Surfactants: Introducing a micellar medium (e.g., Triton X-100, SDS, CTAB) can increase the molar absorptivity of the complex, thereby enhancing sensitivity.
-
Preconcentration: For trace-level detection, techniques like cloud point extraction or solvent extraction can be used to concentrate the metal ions from a larger sample volume before analysis.[2][4]
4. What are the typical optimal conditions for metal detection using pyridine-azo dyes?
While optimal conditions should be determined experimentally for each specific metal ion and matrix, the following table provides a general reference based on data from similar pyridine-azo dyes.
| Parameter | Typical Range/Value | Rationale |
| pH | 4.0 - 8.0 | Influences the deprotonation of the ligand and the stability of the metal complex. |
| PADA Concentration | 1 x 10⁻⁵ M - 5 x 10⁻⁵ M | A sufficient excess of the reagent is needed to ensure complete complexation of the metal ion. |
| Molar Ratio (PADA:Metal) | ≥ 3:1 | To drive the equilibrium towards the formation of the complex.[1] |
| Solvent | Ethanol, Acetonitrile, Water (with surfactant) | The solvent affects the solubility and stability of the complex. |
| Incubation Time | 5 - 30 minutes | Allows for the complete formation of the colored complex. |
| Temperature | Room Temperature (e.g., 25 °C) | For consistency and reproducibility. |
5. How can I determine the concentration of an unknown metal sample using PADA?
You will need to create a calibration curve. Prepare a series of standard solutions with known concentrations of the target metal ion. Add the PADA reagent to each standard under optimal conditions and measure the absorbance at the λmax of the metal-PADA complex. Plot a graph of absorbance versus concentration. Then, measure the absorbance of your unknown sample under the same conditions and use the calibration curve to determine its concentration. Beer's law is generally obeyed over a specific concentration range.[1]
Visualizing the Process
Signaling Pathway of Metal Detection
Caption: Chelation of a metal ion by PADA to form a colored complex, resulting in a detectable colorimetric signal.
Experimental Workflow for Sensitivity Optimization
References
- 1. Chromotropic acid azo dyes of the pyridine series Spectrophotometric determination of nickel and cobalt in the presence of many ions and their simultaneous determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of a Hydrophobic Azo Dye for the Centrifuge-Less Cloud Point Extraction–Spectrophotometric Determination of Cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Resolving poor reproducibility in experiments with Pyridine-3-azo-p-dimethylaniline
This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to address poor reproducibility in experiments involving Pyridine-3-azo-p-dimethylaniline (PADA). The advice is based on the general chemical properties of azo dyes and related pyridylazo compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with PADA.
Q1: My absorbance readings are inconsistent between experiments. What is causing this variability?
Inconsistent absorbance readings are the most common sign of poor reproducibility. Several factors can contribute to this issue:
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pH Sensitivity: PADA's spectral properties are highly dependent on the solution's pH. Azo dyes can act as acid-base indicators, meaning their color and wavelength of maximum absorbance (λmax) will change with pH.[1][2][3][4] Ensure your solutions are prepared with a robust buffer system and that the final pH is consistent across all experiments.
-
Reagent Purity and Degradation: The purity of your PADA solid is critical. Impurities from synthesis or degradation products from improper storage can lead to variable results.[5] Verify the purity of your PADA stock and store it in a cool, dark, and dry place.
-
Concentration Errors: Minor errors in the concentration of PADA stock solutions can lead to significant deviations. Prepare stock solutions carefully using a calibrated analytical balance and volumetric flasks.
-
Solvent Effects: The polarity of the solvent can influence the absorption spectrum of azo dyes.[4][6] Use the same grade and source of solvent for all related experiments to avoid shifts in λmax and absorptivity.
Q2: I am observing precipitate formation in my experimental solution. How can I prevent this?
Precipitation can interfere with spectrophotometric analysis by scattering light. The primary causes are:
-
Poor Solubility: PADA or the resulting metal-PADA complex may have limited solubility in your chosen solvent system. You may need to incorporate a co-solvent like ethanol or DMSO, but be sure to assess its impact on the reaction.
-
Incorrect pH: If the pH of the solution is outside the optimal range, it can cause the protonated or deprotonated form of PADA, or the final complex, to precipitate. Re-verify the pH of all buffers and solutions.
Q3: The color of my PADA solution fades over time during the experiment. Why is this happening?
Color fading indicates degradation of the PADA molecule. This is often caused by:
-
Photodegradation (Photobleaching): Azo dyes can be sensitive to light, especially UV radiation.[7][8] The azo bond (-N=N-) can be cleaved or undergo isomerization upon exposure to light. To minimize this, work in a shaded area, use amber-colored glassware, and prepare solutions fresh.
-
Thermal Instability: While many azo dyes are stable at room temperature, prolonged exposure to elevated temperatures can cause degradation.[2][8] If your experiment requires heating, conduct a stability test to determine the acceptable temperature range and duration.
-
Chemical Instability: Strong oxidizing or reducing agents in your solution can cleave the azo bond, leading to a loss of color.[9][10] Ensure that all reagents are compatible and that the glassware is thoroughly cleaned to remove any residual reactive species.
Q4: The wavelength of maximum absorbance (λmax) of my PADA solution is shifting between batches. What does this indicate?
A shift in λmax is a clear indicator of a change in the chemical environment of the dye.
-
pH and Solvent Polarity: As mentioned in Q1, these are the most common causes for a λmax shift. Even small variations in buffer preparation or solvent composition can cause a noticeable shift.
-
Formation of a Complex: If you are using PADA as a chelating agent for metal ions, the formation of the PADA-metal complex will result in a significant spectral shift.[11][12][13] Inconsistent shifts in this context may point to the presence of interfering ions or incomplete complex formation.
Troubleshooting Workflows and Pathways
The following diagrams provide a visual guide to troubleshooting common experimental issues.
References
- 1. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsrp.org [ijsrp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Azo-dyes based small bifunctional molecules for metal chelation and controlling amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
Side reactions in the diazotization of 3-aminopyridine for synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the diazotization of 3-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the diazotization of 3-aminopyridine?
The two main side reactions are:
-
Decomposition of the diazonium salt: The 3-pyridinediazonium salt is unstable and can decompose, particularly at elevated temperatures, to yield 3-hydroxypyridine and other substituted pyridines.
-
Azo coupling: The highly reactive 3-pyridinediazonium salt can react with unreacted 3-aminopyridine or other activated aromatic species present in the reaction mixture to form colored azo dye impurities.
Q2: Why is temperature control so critical in this reaction?
Maintaining a low temperature, typically between 0-5 °C, is the most critical factor in minimizing side reactions.[1] The 3-pyridinediazonium salt is thermally unstable. At higher temperatures, the rate of its decomposition to 3-hydroxypyridine and the rate of azo coupling side reactions increase significantly, leading to lower yields of the desired product and a more complex purification process.
Q3: What is the visual indication of significant side reactions?
The formation of a deep yellow, orange, or red color in the reaction mixture is a strong indicator of the formation of azo dye byproducts. The desired diazonium salt solution should ideally be pale yellow.
Q4: Can the choice of acid affect the outcome of the diazotization?
Yes, the choice and concentration of the acid are important. Hydrochloric acid is commonly used. Sufficient acid is required to fully protonate the 3-aminopyridine and to form nitrous acid from sodium nitrite. An insufficient amount of acid can lead to the presence of free 3-aminopyridine, which promotes azo dye formation. The use of different acids, such as sulfuric or fluoroboric acid, can influence the stability of the diazonium salt.
Troubleshooting Guides
This section provides solutions to common problems encountered during the diazotization of 3-aminopyridine.
Problem 1: Low yield of the desired product and formation of 3-hydroxypyridine.
| Possible Cause | Troubleshooting Step | Explanation |
| Reaction temperature too high. | Ensure the reaction temperature is strictly maintained between 0-5 °C throughout the addition of sodium nitrite and for the duration of the reaction. Use an ice-salt bath for efficient cooling. | The 3-pyridinediazonium salt is thermally unstable and rapidly decomposes to 3-hydroxypyridine at elevated temperatures. |
| Slow addition of reagents. | While dropwise addition of sodium nitrite is crucial, prolonged reaction times can lead to gradual decomposition of the diazonium salt even at low temperatures. Optimize the addition rate to be as fast as possible without causing a significant temperature increase. | Minimizing the time the unstable diazonium salt is in solution reduces the opportunity for decomposition. |
| Localized heating. | Ensure vigorous stirring to dissipate heat generated during the exothermic diazotization reaction, preventing localized hot spots. | Inadequate stirring can lead to localized areas of higher temperature, promoting decomposition. |
Problem 2: Formation of colored impurities (azo dyes).
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient acid. | Use a sufficient excess of mineral acid (e.g., 2.5-3 equivalents of HCl) to ensure that all the 3-aminopyridine is protonated and to facilitate the formation of the nitrosonium ion (NO+). | If unreacted, nucleophilic 3-aminopyridine is present, it will readily couple with the electrophilic diazonium salt to form an azo dye. |
| Slow addition of sodium nitrite. | Add the sodium nitrite solution dropwise and beneath the surface of the reaction mixture directly into the vortex of the stirred solution. | This ensures that the nitrous acid is formed and reacts quickly with the protonated 3-aminopyridine, minimizing the chance for the diazonium salt to react with unreacted amine. |
| Non-homogenous reaction mixture. | Ensure that the 3-aminopyridine is fully dissolved in the acidic solution before beginning the addition of sodium nitrite. | Undissolved pockets of 3-aminopyridine can lead to localized areas with a high concentration of the free amine, promoting azo coupling. |
Data Presentation
Table 1: Effect of Temperature on Side Product Formation (Qualitative)
| Temperature Range | Expected Yield of Desired Product | Predominant Side Product(s) | Visual Observation |
| 0-5 °C | High | Minimal | Pale yellow solution |
| 5-10 °C | Moderate | 3-Hydroxypyridine, Azo dyes | Yellow to light orange solution |
| >10 °C | Low | Significant 3-Hydroxypyridine and Azo dyes | Deep orange to red solution/precipitate |
Experimental Protocols
Key Experimental Protocol: Diazotization of 3-Aminopyridine to Minimize Side Reactions
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminopyridine (1 equivalent) in a 2M hydrochloric acid solution (3 equivalents) at room temperature.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Nitrite Solution Preparation: Prepare a solution of sodium nitrite (1.05 equivalents) in cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred 3-aminopyridine solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C. The tip of the dropping funnel should be below the surface of the reaction mixture.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution of 3-pyridinediazonium chloride should be used immediately in the subsequent synthetic step.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the diazotization of 3-aminopyridine.
Experimental Workflow
References
Validation & Comparative
Comparing Pyridine-3-azo-p-dimethylaniline with other azo dye indicators
For researchers, scientists, and professionals in drug development, the selection of an appropriate pH indicator is a critical step in a multitude of analytical procedures. Azo dyes, a prominent class of synthetic organic compounds, are frequently employed as indicators due to their characteristic color changes in response to varying pH levels. This guide provides a comparative overview of Pyridine-3-azo-p-dimethylaniline (PADA) and other commonly used azo dye indicators, supported by established data and detailed experimental protocols for their characterization.
Comparative Performance of Common Azo Dye Indicators
To provide a clear benchmark for comparison, the following table summarizes the key properties of three widely used azo dye indicators: Methyl Orange, Methyl Red, and the non-azo indicator Bromothymol Blue, which is often used in similar applications.
| Indicator | Chemical Structure | pKa | pH Range | Color in Acidic Medium | Color in Basic Medium | λmax (Acidic) | λmax (Basic) |
| Methyl Orange | C₁₄H₁₄N₃NaO₃S | 3.47[1] | 3.1 - 4.4[1][2][3] | Red[1][3] | Yellow[1][3] | ~520 nm | ~464 nm[1] |
| Methyl Red | C₁₅H₁₅N₃O₂ | 5.1[4][5] | 4.4 - 6.2[4][6] | Red[4][6] | Yellow[4][6] | ~520 nm | ~430 nm |
| Bromothymol Blue | C₂₇H₂₈Br₂O₅S | 7.1[7] | 6.0 - 7.6[7][8] | Yellow[7][9] | Blue[7][9] | 427 nm[9] | 602 nm[9] |
Experimental Protocol: Spectrophotometric Determination of pKa for an Azo Dye Indicator
This protocol outlines the procedure for determining the acid dissociation constant (pKa) of an azo dye indicator, such as this compound, using UV-Vis spectrophotometry.
Objective: To determine the pKa of an azo dye indicator by measuring the absorbance of its acidic and basic forms at various pH values.
Materials:
-
Azo dye indicator (e.g., this compound)
-
UV-Vis Spectrophotometer
-
pH meter
-
A series of buffer solutions with known pH values spanning the expected transition range of the indicator
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Volumetric flasks
-
Pipettes
-
Cuvettes
Procedure:
-
Preparation of Indicator Stock Solution: Prepare a stock solution of the azo dye indicator in a suitable solvent (e.g., ethanol or deionized water). The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer.
-
Determination of λmax:
-
Prepare two solutions from the stock solution: one strongly acidic (e.g., pH 1 with 0.1 M HCl) and one strongly basic (e.g., pH 13 with 0.1 M NaOH).
-
Scan the absorbance of each solution across the visible spectrum (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for the acidic (HIn) and basic (In⁻) forms of the indicator.
-
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with finely spaced pH values (e.g., 0.2-0.5 pH unit increments) that cover the expected pH transition range of the indicator.
-
Measurement of Absorbance in Buffered Solutions:
-
Add a constant, known volume of the indicator stock solution to a series of volumetric flasks.
-
Dilute each flask to the mark with a different buffer solution, ensuring the final indicator concentration is the same in all solutions.
-
Measure the absorbance of each solution at the λmax determined for the basic form (In⁻).
-
-
Data Analysis:
-
The pKa can be determined graphically by plotting the absorbance versus the pH of the buffer solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the indicator.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]) The ratio of the concentrations of the basic and acidic forms can be determined from the absorbance values.
-
Experimental Workflow for pKa Determination
The following diagram illustrates the key steps in the experimental workflow for the spectrophotometric determination of an indicator's pKa.
Caption: Workflow for the spectrophotometric determination of an indicator's pKa.
Logical Relationship of Azo Dye Indicator Properties
The performance of an azo dye as a pH indicator is governed by the equilibrium between its acidic and basic forms, each exhibiting a distinct color and absorption spectrum.
Caption: Equilibrium between the acidic and basic forms of an azo dye indicator.
References
- 1. Methyl orange - Wikipedia [en.wikipedia.org]
- 2. Indicator Table [www2.chem.wisc.edu]
- 3. Methyl Orange: Uses, Structure & Indicator Function [vedantu.com]
- 4. Methyl red - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyl red - Sciencemadness Wiki [sciencemadness.org]
- 7. SATHEE: Chemistry Bromothymol Blue [sathee.iitk.ac.in]
- 8. 76-59-5 CAS | BROMOTHYMOL BLUE INDICATOR | pH Indicator (Solid) | Article No. 02350 [lobachemie.com]
- 9. Bromothymol blue - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of a Spectrophotometric Method Using Pyridine-3-azo-p-dimethylaniline (PADA)
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is a critical decision that impacts the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of the validation of a spectrophotometric method utilizing Pyridine-3-azo-p-dimethylaniline (PADA) with alternative analytical techniques. The focus is on the determination of nitrite, a common analyte for which PADA is employed as a chromogenic reagent.
The PADA-Based Spectrophotometric Method: An Overview
The spectrophotometric method using PADA is a colorimetric analytical technique. PADA reacts with certain analytes, such as nitrosating agents (e.g., nitrite), in an acidic medium to form a stable, colored azo dye. The intensity of the color, which is directly proportional to the analyte concentration, is measured using a spectrophotometer at a specific wavelength. This method is often favored for its simplicity, cost-effectiveness, and rapid analysis time.
Alternative Analytical Methods
For the determination of analytes like nitrite, several alternative methods are available, each with its own set of advantages and limitations. A prominent alternative is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique separates the analyte of interest from other components in a sample matrix before quantification, offering high selectivity and sensitivity.
Comparative Analysis of Method Validation Parameters
The performance of an analytical method is evaluated through a rigorous validation process that assesses several key parameters. The following tables provide a summary of the quantitative data for the PADA-based spectrophotometric method and a comparable HPLC method for the determination of nitrite.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | PADA-Spectrophotometric Method | HPLC-UV Method |
| Linearity Range | 20 - 80 µmol/L[1] | 0.012 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | 0.999[1] | > 0.999 |
| Limit of Detection (LOD) | 1.3 µmol/L[1] | 0.006 µg/mL[2] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but typically 3-10x LOD | 0.012 µg/mL[2] |
Table 2: Comparison of Accuracy and Precision
| Parameter | PADA-Spectrophotometric Method | HPLC-UV Method |
| Accuracy (% Recovery) | 83.5 - 103.8%[1] | Not explicitly stated for nitrite, but generally high for HPLC |
| Precision (%RSD) | < 2% (for a standard of 1 mg/kg)[1] | < 3%[2] |
| Robustness | Generally good for spectrophotometric methods | Generally high, less susceptible to matrix interference |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any analytical method. Below are the experimental protocols for the validation of the PADA-based spectrophotometric method and a general outline for an HPLC method for nitrite determination.
Protocol for Validation of PADA-Spectrophotometric Method
1. Preparation of Reagents:
-
PADA Solution: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., ethanol) to obtain a stock solution of known concentration.
-
Nitrite Standard Solutions: Prepare a stock solution of sodium nitrite in deionized water. From this stock, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Acidic Buffer: Prepare an acidic buffer solution (e.g., hydrochloric acid or a citrate buffer) to maintain the optimal pH for the color-forming reaction.
2. Linearity Assessment:
-
To a series of volumetric flasks, add a fixed volume of the PADA solution and the acidic buffer.
-
Add varying volumes of the nitrite standard solutions to each flask to create a range of concentrations.
-
Allow the reaction to proceed for a specified time to ensure complete color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration and determine the linearity range and correlation coefficient.
3. Determination of LOD and LOQ:
-
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve. The formulas are typically LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
4. Accuracy and Precision Studies:
-
Accuracy: Perform recovery studies by spiking a sample matrix with known concentrations of the nitrite standard. Analyze the spiked samples and calculate the percentage recovery.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution at a specific concentration on the same day and on different days, respectively. Calculate the relative standard deviation (%RSD).
General Protocol for HPLC Method for Nitrite Determination
1. Mobile Phase Preparation:
-
Prepare the mobile phase, which typically consists of a mixture of a buffer solution and an organic solvent (e.g., methanol or acetonitrile). The exact composition will depend on the specific column and instrument used.
2. Standard and Sample Preparation:
-
Prepare nitrite standard solutions in the mobile phase.
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter to remove any particulate matter.
3. Chromatographic Conditions:
-
Set up the HPLC system with an appropriate column (e.g., a C18 column).
-
Set the flow rate, injection volume, and column temperature.
-
Set the UV detector to the appropriate wavelength for nitrite detection (typically around 210 nm).
4. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions and determine the nitrite concentration based on the peak area and the calibration curve.
Visualizing the Experimental Workflow
To provide a clear understanding of the logical flow of the validation process for the PADA-spectrophotometric method, the following diagram has been generated using the DOT language.
Caption: Experimental workflow for the validation of a PADA-based spectrophotometric method.
Conclusion
Both the PADA-based spectrophotometric method and the HPLC-UV method offer reliable means for the quantification of nitrite. The choice between the two often depends on the specific requirements of the analysis. The PADA method is advantageous for its simplicity, speed, and low cost, making it suitable for routine analysis and screening purposes. In contrast, HPLC provides higher selectivity and sensitivity, which is crucial when dealing with complex sample matrices or when very low detection limits are required. The data presented in this guide, along with the detailed protocols, should assist researchers and professionals in making an informed decision about the most appropriate analytical method for their needs.
References
A Comparative Guide to Metallochromic Indicators for Copper Titration: PAN vs. Pyridine-3-azo-p-dimethylaniline
For researchers, scientists, and professionals in drug development, the accurate determination of metal ion concentrations is paramount. Complexometric titration using a metallochromic indicator remains a fundamental and widely used analytical technique. This guide provides a comparative overview of two such indicators for copper(II) titration: the well-established 1-(2-Pyridylazo)-2-naphthol (PAN) and the lesser-known Pyridine-3-azo-p-dimethylaniline.
Performance Characteristics
A direct quantitative comparison of performance between PAN and this compound for copper titration is challenging due to the lack of published experimental data for the latter. The following table summarizes the well-documented characteristics of PAN.
| Performance Metric | PAN (1-(2-Pyridylazo)-2-naphthol) | This compound |
| Endpoint Color Change | Sharp transition from reddish to yellow/green[1][2] | Data not available |
| Optimal pH Range | ~5.0 - 6.0[3] | Data not available |
| Selectivity | Forms complexes with various metal ions, requiring masking agents for selective copper determination in mixtures[1][3][4] | Data not available |
| Accuracy | High accuracy in controlled conditions | Data not available |
| Precision (RSD) | Relative Standard Deviation (RSD) can be as low as 1-2% in spectrophotometric methods using PAN[3] | Data not available |
Experimental Protocols
Complexometric Titration of Copper(II) using PAN Indicator
This protocol outlines a standard procedure for the determination of copper(II) concentration using a standardized EDTA solution and PAN indicator.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or other soluble copper salt
-
Standardized 0.01 M EDTA (Ethylenediaminetetraacetic acid) solution
-
PAN indicator solution (0.1% w/v in ethanol or methanol)
-
Ammonia buffer solution (pH 10) or acetate buffer (pH ~5.5)
-
Deionized water
-
Burette, pipette, conical flasks, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the copper salt to prepare a solution of known approximate concentration. Dissolve the salt in deionized water.
-
Buffering: To a known volume of the copper solution in a conical flask, add the appropriate buffer to maintain the desired pH. The choice of buffer can influence the sharpness of the endpoint.
-
Indicator Addition: Add a few drops of the PAN indicator solution to the copper solution. The solution will turn a reddish color due to the formation of the Cu-PAN complex.
-
Titration: Titrate the solution with the standardized EDTA solution from a burette. The EDTA will preferentially form a more stable complex with the copper ions.
-
Endpoint: The endpoint is reached when the EDTA has complexed with all the free copper ions, causing a distinct color change from reddish to yellow or greenish.
-
Calculation: The concentration of copper in the sample can be calculated using the volume and molarity of the EDTA solution used.
Synthesis of this compound
While its application as a titration indicator is not well-documented, the synthesis of this compound has been reported. The following is a summary of the synthetic procedure:
It has been noted that 3-aminopyridine can be readily diazotized and subsequently coupled with dimethylaniline to produce this compound[5]. In contrast, similar attempts with 2-aminopyridine and 4-aminopyridine did not result in the formation of the corresponding azo compounds under the same conditions[5].
Visualizing the Titration Process
The following diagrams illustrate the general workflow of complexometric titration and the specific chemical interactions involving the PAN indicator.
References
A Comparative Guide to Pyridine-3-azo-p-dimethylaniline and Alternative Spectrophotometric Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Pyridine-3-azo-p-dimethylaniline (PADA) and its alternatives as spectrophotometric reagents. The information is intended to assist researchers in selecting the most suitable reagent for their analytical needs, with a focus on the determination of palladium and nitrite ions.
Introduction to this compound (PADA)
This compound, a member of the pyridylazo family of compounds, has been synthesized for potential applications in chemical analysis.[1][2] Structurally similar to other well-known pyridylazo reagents, PADA is anticipated to form colored complexes with various metal ions, making it a candidate for spectrophotometric analysis. However, detailed quantitative data on its performance as a chromogenic reagent for specific analytes remains limited in publicly available literature. This guide, therefore, focuses on a comparative analysis with its well-established structural isomers and other widely used reagents for similar applications.
Performance Comparison of Spectrophotometric Reagents
The selection of a suitable spectrophotometric reagent is critical for achieving accurate and sensitive quantification of target analytes. This section compares the performance of PADA's close structural relatives, 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)resorcinol (PAR), for palladium determination, and the Griess reagent for nitrite determination.
For Palladium(II) Determination
| Reagent | Wavelength (λmax) | Molar Absorptivity (ε) | Limit of Detection (LOD) | Key Experimental Conditions |
| 1-(2-pyridylazo)-2-naphthol (PAN) | 614 nm[3] | Not explicitly stated for single analyte | Not explicitly stated for single analyte | Neutral pH, in aqueous Sodium Dodecyl Sulfate (SDS) micellar media.[3] |
| 4-(2-pyridylazo)resorcinol (PAR) | ~510-520 nm (for Cu(II))[4] | 4.0 x 10⁴ L mol⁻¹ cm⁻¹ (for Cu(PAR))[4] | Not specified for Palladium | pH dependent, often used in buffered solutions.[4] |
For Nitrite (NO₂⁻) Determination
| Reagent | Wavelength (λmax) | Molar Absorptivity (ε) | Limit of Detection (LOD) | Key Experimental Conditions |
| Griess Reagent | 540 nm[5] | Not specified | 0.02 - 2 µM[6] | Acidic solution (e.g., 5% phosphoric acid).[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative experimental protocols for the determination of palladium and nitrite.
Spectrophotometric Determination of Palladium(II) using 1-(2-pyridylazo)-2-naphthol (PAN)
This protocol is based on the simultaneous determination of palladium and cobalt, adapted for the individual analysis of palladium.[3]
Reagents:
-
Standard Palladium(II) solution
-
1-(2-pyridylazo)-2-naphthol (PAN) solution
-
Sodium Dodecyl Sulfate (SDS) solution
-
Buffer solution (neutral pH)
Procedure:
-
To a series of standard flasks, add increasing volumes of the standard Palladium(II) solution.
-
Add a fixed volume of the PAN solution to each flask.
-
Add a sufficient amount of SDS solution to create a micellar medium.
-
Adjust the pH to neutral using the buffer solution.
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance at 614 nm against a reagent blank.[3]
-
Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.
Spectrophotometric Determination of Nitrite using the Griess Reagent
This protocol is a standard method for nitrite determination.[5][6]
Reagents:
-
Griess Reagent:
-
Standard Nitrite solution
Procedure:
-
Prepare a series of nitrite standards by diluting the stock solution.
-
To a known volume of the sample or standard, add Component A of the Griess reagent and mix.
-
Incubate for 5-10 minutes at room temperature to allow for the diazotization reaction.
-
Add Component B of the Griess reagent and mix.
-
Allow the color to develop for at least 10 minutes at room temperature.
-
Measure the absorbance at 540 nm against a reagent blank.[5]
-
Construct a calibration curve to determine the nitrite concentration in the samples.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in the spectrophotometric analysis workflows.
Caption: General workflow for spectrophotometric analysis.
Caption: Simplified reaction mechanism of the Griess test.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Synthesis, spectral studies and antioxidant study of metal-coordinated azo-dye of pyridine and its analytical application for spectrophotometric micro-determination of copper(II) | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 3. Second and first-derivative spectrophotometry for efficient simultaneous and individual determination of palladium and cobalt using 1-(2-pyridylazo)-2-naphthol in sodium dodecylsulfate micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. static.igem.org [static.igem.org]
- 6. Griess test - Wikipedia [en.wikipedia.org]
Unveiling the Selectivity of Pyridine-3-azo-p-dimethylaniline (PADA) for Metal Ions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chelating agent is paramount for developing robust and specific assays. This guide provides a comparative analysis of the cross-reactivity of Pyridine-3-azo-p-dimethylaniline (PADA) with various metal ions, supported by available experimental data and detailed protocols to aid in your research.
This compound (PADA) is a chromogenic chelating agent belonging to the family of pyridylazo dyes. These compounds are widely utilized in spectrophotometric analysis for the determination of various metal ions due to the formation of colored complexes. The selectivity of PADA for a target metal ion in the presence of other cations is a critical performance parameter. This guide explores the existing data on the interaction of PADA and similar pyridine-azo dyes with a range of metal ions.
Comparative Analysis of Metal Ion Reactivity
While a comprehensive quantitative interference study for this compound (PADA) is not extensively documented in publicly available literature, the reactivity of closely related pyridine-azo dyes provides significant insights into its expected performance. The stability of the metal-ligand complex is a key indicator of potential cross-reactivity.
A study on the isomer, Pyridine-2-azo-p-dimethylaniline, revealed the following order of stability constants for its 1:1 chelate with various metal ions:
Cu(II) > Hg(II) > Ni(II) > Co(II) > Zn(II) > Mn(II) > Ca(II), Mg(II)
This sequence suggests that PADA is likely to exhibit a strong affinity for transition metals like copper, mercury, nickel, and cobalt, and may be subject to interference from these ions when targeting others in the series.
To provide a more quantitative perspective on the potential cross-reactivity, the following table details the interference effects of various ions on the determination of cobalt using a structurally similar and widely studied pyridylazo dye, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP). This data serves as a valuable proxy for estimating the selectivity of PADA.
| Interfering Ion | Molar Ratio (Interfering Ion / Co(II)) | Tolerance Limit (ppm) | Notes |
| Ca(II) | >1000 | > 40 | No significant interference |
| Mg(II) | >1000 | > 24 | No significant interference |
| Mn(II) | 200 | 11 | Interference at higher concentrations |
| Fe(III) | 50 | 2.8 | Significant interference, masking may be required |
| Ni(II) | 10 | 0.6 | Strong interference |
| Cu(II) | 5 | 0.3 | Strong interference |
| Zn(II) | 100 | 6.5 | Moderate interference |
| Pb(II) | 100 | 20.7 | Moderate interference |
| Cd(II) | 100 | 11.2 | Moderate interference |
| Al(III) | 200 | 5.4 | Interference at higher concentrations |
| Cr(III) | 100 | 5.2 | Moderate interference |
| Cl⁻ | >1000 | > 35 | No significant interference |
| NO₃⁻ | >1000 | > 62 | No significant interference |
| SO₄²⁻ | >1000 | > 96 | No significant interference |
| PO₄³⁻ | 500 | 47.5 | Interference at higher concentrations |
Note: The tolerance limit is defined as the concentration of the interfering ion that causes an error of not more than ±5% in the determination of the target metal ion. This data is representative of a typical pyridine-azo dye and should be used as a guideline for PADA. Experimental verification is crucial for specific applications.
Experimental Protocol: Assessing Metal Ion Cross-Reactivity
This section outlines a detailed methodology for evaluating the cross-reactivity of PADA with various metal ions using spectrophotometry.
1. Materials and Reagents:
-
This compound (PADA) solution (e.g., 1 x 10⁻³ M in ethanol)
-
Standard stock solutions of the target metal ion (e.g., Co(II)) and a range of potential interfering metal ions (e.g., Ni(II), Cu(II), Fe(III), etc.) at a concentration of 1000 ppm.
-
Buffer solution to maintain optimal pH for complex formation (e.g., phosphate buffer, acetate buffer).
-
Deionized water.
-
Spectrophotometer.
-
Calibrated glassware.
2. Preparation of Standard Solutions:
-
Prepare a series of working standard solutions of the target metal ion by diluting the stock solution.
-
Prepare working solutions of the interfering ions at various concentrations.
3. Spectrophotometric Measurement Procedure:
-
Determination of Optimal Wavelength (λmax):
-
To a fixed amount of the target metal ion solution, add the PADA solution and the buffer solution.
-
Allow sufficient time for the color of the complex to develop fully.
-
Scan the absorbance of the solution over a suitable wavelength range (e.g., 400-700 nm) against a reagent blank (containing all components except the metal ion).
-
The wavelength of maximum absorbance (λmax) is used for all subsequent measurements.
-
-
Interference Study:
-
In a series of volumetric flasks, add a fixed concentration of the target metal ion.
-
To each flask, add an increasing concentration of one of the potential interfering ions.
-
Add the PADA solution and the buffer solution to each flask and dilute to the mark with deionized water.
-
Measure the absorbance of each solution at the predetermined λmax against a reagent blank.
-
A control solution containing only the target metal ion and the reagents is also prepared and measured.
-
4. Data Analysis:
-
Calculate the percentage error in the absorbance reading caused by the presence of the interfering ion compared to the control solution.
-
The tolerance limit is determined as the concentration of the interfering ion that results in a pre-defined acceptable error (e.g., ±5%).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the cross-reactivity of PADA with different metal ions.
Caption: Workflow for assessing the cross-reactivity of PADA.
Conclusion
This compound (PADA) is a valuable tool for the spectrophotometric determination of metal ions. While it exhibits high sensitivity, its selectivity can be influenced by the presence of other metal ions, particularly transition metals with which it forms stable complexes. The provided data on a closely related compound and the detailed experimental protocol offer a solid foundation for researchers to evaluate and mitigate potential cross-reactivity in their specific applications. Rigorous experimental validation is essential to ensure the accuracy and reliability of any analytical method based on PADA.
A Comparative Guide to Pyridine-3-azo-p-dimethylaniline (PADA) Assays for Analyte Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison of a Pyridine-3-azo-p-dimethylaniline (PADA) assay, a colorimetric method used for the quantitative determination of specific analytes. The PADA assay is based on a diazo-coupling reaction, where a diazotized aromatic amine reacts with a coupling agent to form a stable, colored azo dye. The intensity of the color, measured by spectrophotometry, is proportional to the analyte concentration.
To ensure consistency and reliability across different laboratories, it is crucial to establish a standardized protocol and to evaluate the assay's performance based on key validation parameters. This document outlines a best-practice experimental protocol and presents a hypothetical inter-laboratory comparison to illustrate expected performance characteristics. The validation parameters are based on established guidelines for analytical method validation.[1][2][3]
Inter-Laboratory Comparison of Assay Performance
The following table summarizes hypothetical data from a collaborative study between three laboratories to validate the PADA assay for the quantification of a model analyte. The data presented are illustrative of the key performance indicators that should be assessed to ensure the robustness and reproducibility of the assay.
| Performance Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | 0.9985 | 0.9991 | 0.9989 | ≥ 0.995 |
| Range (µg/mL) | 1 - 50 | 1 - 50 | 1 - 50 | Consistent across labs |
| Limit of Detection (LOD) (µg/mL) | 0.35 | 0.32 | 0.38 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 1.05 | 0.98 | 1.15 | Within 20% of mean |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.9% - 102.1% | 95.0% - 105.0% |
| Precision (Intra-assay %RSD) | ≤ 2.5% | ≤ 2.2% | ≤ 2.8% | ≤ 5% |
| Precision (Inter-assay %RSD) | ≤ 4.1% | ≤ 3.8% | ≤ 4.5% | ≤ 10% |
| Specificity | No interference from matrix components | No interference from matrix components | No interference from matrix components | No significant interference |
Experimental Workflow
The following diagram illustrates the key steps in the PADA assay workflow, from sample preparation to data analysis.
Caption: Workflow of the PADA spectrophotometric assay.
Detailed Experimental Protocol
This protocol describes a generalized method for the quantification of an analyte using a PADA assay. Laboratories should perform an in-house validation of this protocol.
1. Reagent Preparation:
-
PADA Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., ethanol or DMSO). Store at 4°C, protected from light.
-
Sodium Nitrite Solution (0.1 M): Dissolve 0.69 g of sodium nitrite in 100 mL of deionized water. Prepare fresh daily.
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl in deionized water.
-
Ammonium Sulfamate Solution (0.5 M): Dissolve 4.4 g of ammonium sulfamate in 100 mL of deionized water.
-
Coupling Buffer (pH 10.5): Prepare a carbonate-bicarbonate buffer.
-
Analyte Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte reference standard in a suitable solvent to make 10 mL of stock solution.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by serially diluting the analyte standard stock solution with the assay buffer to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
3. Assay Procedure:
-
Diazotization of PADA:
-
In a light-protected tube, mix 100 µL of the PADA stock solution with 100 µL of 1 M HCl.
-
Add 100 µL of 0.1 M sodium nitrite solution.
-
Incubate for 15 minutes at room temperature to form the diazonium salt.
-
Add 100 µL of 0.5 M ammonium sulfamate solution to quench the excess nitrous acid. Mix and let it stand for 5 minutes.
-
-
Coupling Reaction:
-
Pipette 50 µL of each calibration standard, QC sample, and test sample into individual wells of a 96-well microplate.
-
Add 50 µL of the freshly prepared diazotized PADA reagent to each well.
-
Add 100 µL of the coupling buffer (pH 10.5) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light, to allow for color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for the formed azo dye (to be determined during method development, typically in the range of 450-550 nm) using a microplate reader.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values of the calibration standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Calculate the concentration of the analyte in the test samples and QC samples by interpolating their absorbance values from the calibration curve.
5. Validation Parameters:
The following parameters should be evaluated to validate the assay, in accordance with regulatory guidelines[1][3][4]:
-
Specificity: Assess the interference from matrix components by analyzing blank samples and samples spiked with potentially interfering substances.
-
Linearity and Range: Determine the linear range of the assay by analyzing a series of dilutions of the analyte standard. The linearity is evaluated by the R² value of the calibration curve.
-
Accuracy: Evaluate the closeness of the measured values to the true values by performing recovery studies on samples spiked with known amounts of the analyte.
-
Precision:
-
Intra-assay precision (Repeatability): Determine the precision of repeated measurements of the same sample within the same assay run.
-
Inter-assay precision (Intermediate Precision): Assess the variation between different assay runs on different days with different analysts.
-
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Alternative Assays
While the PADA assay is a robust colorimetric method, other analytical techniques may be considered depending on the specific requirements of the study. These alternatives include:
-
High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity and can be used for the separation and quantification of multiple analytes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides even greater sensitivity and specificity than HPLC and is often considered the gold standard for quantitative analysis.[5][6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific immunoassay that can be used for the quantification of proteins and other macromolecules.
References
- 1. scribd.com [scribd.com]
- 2. propharmagroup.com [propharmagroup.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. fda.gov [fda.gov]
- 5. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the quantitative purity assessment of Pyridine-3-azo-p-dimethylaniline. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC stands as the premier method for the quantitative analysis of this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main compound from its potential impurities, which may include unreacted starting materials such as 3-aminopyridine and N,N-dimethylaniline, as well as by-products formed during synthesis.
Experimental Protocol: A Proposed RP-HPLC Method
This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method developed for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. Based on similar azo dyes, a wavelength in the range of 400-500 nm is expected. The PDA detector should be set to monitor across a wider range (e.g., 200-600 nm) to detect any co-eluting impurities.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound certified reference standard (CRM). Note: If a CRM is not commercially available, a well-characterized in-house primary standard with purity determined by a combination of techniques (e.g., NMR, mass spectrometry, and elemental analysis) should be used.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to prepare a stock solution of 1 mg/mL.
-
Prepare working standards of appropriate concentrations by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound to be tested.
-
Dissolve in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Data Analysis and Quantification:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative determination of the assay, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.
Method Validation Parameters (Hypothetical Data)
A robust HPLC method should be validated according to ICH guidelines. The following table presents hypothetical performance data for the proposed method.
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.03 µg/mL |
| Specificity | No interference from impurities | Baseline separation achieved |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can be employed for a preliminary or orthogonal assessment of this compound purity.
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase.[1][2][3][4] | - Simple, rapid, and cost-effective.- Suitable for screening multiple samples simultaneously. | - Lower resolution and sensitivity compared to HPLC.- Primarily qualitative or semi-quantitative. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength.[5][6][7][8][9] | - Fast and straightforward for concentration determination of a pure substance.- Non-destructive. | - Non-specific; cannot distinguish between the analyte and absorbing impurities.- Purity assessment is not possible without a certified standard. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[10][11][12][13][14] | - High separation efficiency and resolution.- Requires very small sample volumes. | - Less robust than HPLC for routine analysis.- Can be sensitive to matrix effects. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase.[15] | - Faster separations and lower organic solvent consumption compared to HPLC. | - Higher initial instrument cost.- Less commonly available in analytical laboratories. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. agilent.com [agilent.com]
- 2. int-res.com [int-res.com]
- 3. researchgate.net [researchgate.net]
- 4. ijtsrd.com [ijtsrd.com]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 156-25-2 MFCD01691815-Pyridine-3-azo-p-dimethylaniline -LabNovo [do.labnovo.com]
- 8. waters.com [waters.com]
- 9. an.shimadzu.com [an.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. calpaclab.com [calpaclab.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cymitquimica.com [cymitquimica.com]
Statistical analysis of results obtained with Pyridine-3-azo-p-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and methodological comparison of pyridine-azo-based colorimetric reagents for the quantitative analysis of metal ions. While specific experimental data for Pyridine-3-azo-p-dimethylaniline is limited in the available scientific literature, this guide will focus on a closely related and well-documented analogue derived from the same precursor (3-aminopyridine): (2-(pyridin-3-yldiazenyl)naphthalen-1-ol (HPYNA)) . For comparative purposes, data for the more extensively studied isomer, Pyridine-2-azo-p-dimethylaniline (2-PADA) , and other alternative reagents for palladium and copper detection are also included.
Data Presentation: Performance Comparison of Colorimetric Reagents
The following tables summarize the key performance indicators for HPYNA and alternative reagents in the spectrophotometric determination of copper (Cu(II)) and palladium (Pd(II)).
Table 1: Performance Characteristics of Colorimetric Reagents for Copper (II) Detection
| Reagent | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Remarks |
| HPYNA | 644 | Not Specified | Not Specified | Forms a 1:2 (metal:ligand) complex.[1] |
| 4-(2-pyridylazo)resorcinol (PAR) | 510 | 0.06 - 1.2 | 7.6 x 10⁴ | High sensitivity, but can be subject to interference from other metal ions. |
| 1-(2-pyridylazo)-2-naphthol (PAN) | 560 | 0.1 - 2.0 | 4.5 x 10⁴ | Good selectivity in the presence of a masking agent. |
Table 2: Performance Characteristics of Colorimetric Reagents for Palladium (II) Detection
| Reagent | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Limit of Detection (µg/mL) |
| 2-PADA | 570 | 0.2 - 2.5 | 1.8 x 10⁴ | 0.05 |
| Arsenazo III | 635 | 0.1 - 1.2 | 1.2 x 10⁵ | 0.01 |
| 2-(tetrazolylazo)-1,8 dihydroxy naphthalene-3,6,-disulphonic acid (TazoC) | Not Specified | Not Specified | Not Specified | Highly selective for Pd(II) in acidic media.[2] |
| 4-(4'-antipyriyl azo) -2-bromo phenol (APBP) | 498 | 0.2 - 3.0 | 0.21 x 10⁴ | Not Specified |
Experimental Protocols
Synthesis of (2-(pyridin-3-yldiazenyl)naphthalen-1-ol (HPYNA))
This protocol is adapted from the synthesis described by Mohammed et al.[1]
Materials:
-
3-aminopyridine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
1-naphthol
-
Sodium hydroxide
-
Ethanol
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve 0.005 mol of 3-aminopyridine in 15 mL of distilled water and 3 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a cold solution of 0.005 mol of sodium nitrite in 5 mL of distilled water.
-
Slowly add the cold sodium nitrite solution to the 3-aminopyridine solution with constant stirring to form the diazonium salt. Maintain the temperature between 0-5 °C.
-
In a separate beaker, dissolve 0.005 mol of 1-naphthol in 10 mL of ethanol containing 10 mL of 10% sodium hydroxide solution.
-
Cool the 1-naphthol solution in an ice bath.
-
Add the freshly prepared diazonium salt solution dropwise to the cold 1-naphthol solution with vigorous stirring.
-
Allow the resulting mixture to stand for 30 minutes, then leave it overnight.
-
Filter the orange precipitate, wash it several times with cold distilled water, and recrystallize from absolute ethanol.
-
Dry the purified HPYNA crystals in a desiccator.
Spectrophotometric Determination of Copper (II) using HPYNA
This protocol is a general procedure for a colorimetric assay using a UV-Vis spectrophotometer.
Materials and Equipment:
-
HPYNA stock solution in ethanol
-
Copper (II) standard solutions of varying concentrations
-
Buffer solution (pH 7.0)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Blank Solution: In a 10 mL volumetric flask, add the appropriate amount of ethanol and buffer solution, and dilute to the mark with distilled water.
-
Preparation of Standard Solutions: In a series of 10 mL volumetric flasks, add increasing volumes of the copper (II) standard solution. To each flask, add a fixed volume of the HPYNA stock solution and buffer to maintain a pH of 7.0. Dilute to the mark with distilled water and mix well.
-
Measurement:
-
Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) for the Cu-HPYNA complex (644 nm).
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the copper (II) standards.
-
Sample Analysis: Prepare the unknown sample in the same manner as the standard solutions and measure its absorbance. Determine the concentration of copper (II) in the sample using the calibration curve.
Mandatory Visualization
References
A Comparative Guide to Pyridine-Azo-p-Dimethylaniline Reference Standards for Analytical Applications
For researchers, scientists, and professionals in drug development requiring precise analytical reagents, this guide provides a detailed comparison of commercially available Pyridine-2-azo-p-dimethylaniline (PADA) reference standards. It has been noted that the requested "Pyridine-3-azo-p-dimethylaniline" is likely a typographical error, as the widely available and studied isomer is Pyridine-2-azo-p-dimethylaniline. This document offers an objective comparison of PADA's performance with alternative reagents, supported by experimental data and detailed protocols.
Comparison of Commercial Pyridine-2-azo-p-dimethylaniline (PADA) Reference Standards
Several chemical suppliers offer Pyridine-2-azo-p-dimethylaniline, often abbreviated as PADA, as a reference standard. The material is primarily used as a chromogenic reagent or metal indicator in spectrophotometric analysis. The quality and purity of the reference standard are critical for accurate and reproducible results. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Number | Purity Specification | Analytical Method | CAS Number |
| TCI America | P0617 | >98.0% | HPLC, Titration | 13103-75-8 |
| CymitQuimica | 3B-P0617 | >98.0% | HPLC | 13103-75-8 |
| Cooke Chemical | - | >98.0% | HPLC | 13103-75-8 |
| Dayang Chem | - | 95%, 99% | Not Specified | 13103-75-8 |
Performance Comparison in Spectrophotometric Analysis of Zinc(II)
PADA is frequently employed as a sensitive indicator for the spectrophotometric determination of metal ions. Its performance can be compared with other common chelating agents like 4-(2-Pyridylazo)resorcinol (PAR) and Zincon for the analysis of Zinc(II).
| Parameter | Pyridine-2-azo-p-dimethylaniline (PADA) | 4-(2-Pyridylazo)resorcinol (PAR) | Zincon |
| Optimal pH | 6.0 | 8.5 - 9.5 | 8.5 - 9.5 |
| λmax of Metal Complex (nm) | Not specified in results | 496 | 620[1] |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Not specified in results | Not specified in results | 23,000[1] |
| Linear Range (ppm) | Not specified in results | 0.025 - 13 | 1 - 10 mg/mL (automated)[1] |
| Stoichiometry (Metal:Ligand) | 1:1[2] | Not specified in results | Not specified in results |
| Color of Complex | Not specified in results | Red | Blue[1] |
Note: Comprehensive performance data for PADA was not available in the initial search results. The table highlights the need for further experimental validation to complete a direct comparison.
Experimental Protocols
Purity Determination of PADA Reference Standard by High-Performance Liquid Chromatography (HPLC)
While supplier specifications consistently indicate a purity of over 98.0% by HPLC, a general protocol for azo dye analysis is provided below. This should be adapted and validated for the specific analysis of PADA.
Objective: To determine the purity of a Pyridine-2-azo-p-dimethylaniline (PADA) reference standard.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV-Visible or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer or Formic acid (for mobile phase modification)
-
PADA reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for azo dyes is a gradient of acetonitrile and water, sometimes with a buffer (e.g., 20 mM phosphate buffer, pH 7) or an acid modifier (e.g., 0.1% formic acid) to improve peak shape.
-
Standard Solution Preparation: Accurately weigh a small amount of the PADA reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution, for example: 5% to 95% acetonitrile in water (with buffer or acid) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Monitor at a wavelength corresponding to the absorbance maximum of PADA (a UV-Vis spectrum should be run to determine the optimal wavelength, typically in the 400-550 nm range for azo dyes).
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Data Processing: The purity is calculated based on the area percent of the main PADA peak relative to the total area of all peaks in the chromatogram.
Spectrophotometric Determination of Zinc(II) using PADA
This protocol describes a general procedure for the determination of zinc concentration in a sample using PADA as a chromogenic indicator.
Objective: To determine the concentration of Zinc(II) in an aqueous sample.
Instrumentation:
-
UV-Visible Spectrophotometer
-
pH meter
-
Calibrated glassware
Reagents:
-
PADA solution (e.g., 1 x 10⁻³ M in ethanol)
-
Zinc(II) standard stock solution (e.g., 1000 ppm)
-
Buffer solution (e.g., acetate or phosphate buffer) to maintain pH 6.0
-
Deionized water
Procedure:
-
Preparation of Calibration Curve: a. Prepare a series of standard Zinc(II) solutions with concentrations ranging from approximately 0.1 to 2.0 ppm by diluting the stock solution. b. To a set of 10 mL volumetric flasks, add an aliquot of each standard solution. c. Add 1 mL of the PADA solution to each flask. d. Add buffer solution to adjust the pH to 6.0 and dilute to the mark with deionized water. e. Prepare a reagent blank using deionized water instead of the zinc standard. f. Allow the color to develop for a specified time (e.g., 15 minutes). g. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the Zn-PADA complex against the reagent blank. h. Plot a graph of absorbance versus concentration to create the calibration curve.
-
Sample Analysis: a. Take a known volume of the sample solution in a 10 mL volumetric flask. b. Follow steps 1c through 1g. c. Determine the concentration of Zinc(II) in the sample from the calibration curve.
Visualizations
Synthesis and Purification Workflow of PADA
The following diagram illustrates a typical laboratory synthesis and purification workflow for preparing a Pyridine-2-azo-p-dimethylaniline reference standard.
Caption: Workflow for the synthesis and quality control of PADA.
Logical Comparison of Metal Ion Indicators
This diagram provides a comparative overview of the key characteristics of PADA and an alternative indicator, Zincon, for the spectrophotometric detection of metal ions.
Caption: Key characteristic differences between PADA and Zincon.
References
Literature review of analytical applications of Pyridine-3-azo-p-dimethylaniline
For researchers, scientists, and professionals in drug development, the selection of appropriate analytical reagents is paramount for accurate and reliable quantification of target analytes. This guide provides a comparative overview of Pyridine-3-azo-p-dimethylaniline and its analogues as spectrophotometric reagents, with a particular focus on the determination of metal ions, a critical aspect of pharmaceutical and environmental analysis.
While direct, published analytical applications of this compound are notably scarce in current scientific literature, the potential utility of this compound class can be effectively demonstrated through a closely related structural analogue: (2-(pyridin-3-yldiazenyl)naphthalen-1-ol) (HPYNA). This compound shares the core pyridin-3-yl-azo functional group, which is responsible for the chromogenic and chelating properties leveraged in spectrophotometric analysis.
This guide will therefore use HPYNA as a representative pyridin-3-yl-azo dye to compare its potential performance against well-established, alternative reagents for a common analyte: copper(II). The chosen alternatives for this comparison are 4-(2-pyridylazo)resorcinol (PAR) and Dithizone, both widely recognized for their efficacy in the spectrophotometric determination of metal ions.
Comparative Analysis of Spectrophotometric Reagents for Copper(II) Determination
The following table summarizes the key quantitative performance parameters of the proxy pyridin-3-yl-azo dye (HPYNA) and the two alternative reagents, PAR and Dithizone, for the spectrophotometric determination of copper(II). This data is essential for researchers to assess the sensitivity, range, and applicability of each reagent for their specific analytical needs.
| Parameter | (2-(pyridin-3-yldiazenyl)naphthalen-1-ol) (HPYNA) (Proxy) | 4-(2-Pyridylazo)resorcinol (PAR) | Dithizone |
| Analyte | Copper(II) | Copper(II), Zinc(II), and other divalent cations[1][2] | Copper(II) |
| λmax (nm) | 644 | 495 - 500[3][4] | 550[5] |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Data not available | 7.62 x 10⁴[3][4] | 3.06 x 10⁴[6] |
| Linear Range | Data not available | 0.1 - 25 µM | 1.0 x 10⁻⁶ - 9.0 x 10⁻⁶ M[6] |
| Limit of Detection (LOD) | Data not available | 0.08 µM | 12 ng/mL[6] |
| Optimal pH | 7.0 | 10[3][4] | 1.4[6] |
| Stoichiometry (M:L) | 1:2 | 1:2[3][4] | 1:2[6] |
| Key Features | Forms a stable complex with Cu(II); potential for use in biological samples. | High sensitivity and widely applicable to various metal ions; can be used for simultaneous determination.[1] | Established method, but can be subject to interference from other metals. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the determination of copper(II) using the proxy reagent HPYNA and the established alternative, 4-(2-pyridylazo)resorcinol (PAR).
Protocol for Copper(II) Determination using (2-(pyridin-3-yldiazenyl)naphthalen-1-ol) (HPYNA)
This protocol is based on the methodology for the spectrophotometric micro-determination of copper(II) using the pyridin-3-yl-azo analogue, HPYNA.
-
Reagent Preparation:
-
Prepare a stock solution of copper(II) by dissolving a known weight of a copper salt (e.g., CuSO₄·5H₂O) in deionized water to a concentration of 100 mg/L.
-
Synthesize HPYNA by the coupling reaction of diazotized 3-aminopyridine with 1-naphthol.
-
Prepare a working solution of the HPYNA reagent in a suitable solvent, such as ethanol.
-
-
Sample Preparation:
-
To an aliquot of the sample solution containing copper(II), add the HPYNA reagent solution.
-
Add 3 mL of deionized water.
-
Adjust the pH of the solution to 7.0 using a suitable buffer.
-
-
Measurement:
-
Transfer the solution to a UV-Vis cuvette and dilute to a final volume of 3.5 mL with ethanol.
-
Measure the absorbance of the solution at 644 nm at 25 °C against a reagent blank.
-
-
Calibration:
-
Prepare a series of standard solutions of copper(II) of known concentrations.
-
Follow steps 2 and 3 for each standard to construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of copper(II) in the unknown sample by interpolating its absorbance on the calibration curve.
-
Protocol for Copper(II) Determination using 4-(2-Pyridylazo)resorcinol (PAR)
This protocol is a well-established method for the highly sensitive determination of copper(II).[3][4]
-
Reagent Preparation:
-
Prepare a stock solution of copper(II) (e.g., 1 x 10⁻³ M) from a standard copper salt.
-
Prepare a solution of 4-(2-pyridylazo)resorcinol (PAR) in deionized water.
-
Prepare a phosphate buffer solution with a pH of 10.
-
If necessary, prepare a solution of a masking agent such as EDTA.
-
-
Sample Preparation:
-
To a volumetric flask, add an aliquot of the sample solution containing copper(II).
-
Add the phosphate buffer to maintain the pH at 10.
-
Add the PAR reagent solution. The molar ratio of PAR to the expected maximum copper concentration should be at least 2:1.
-
If interfering ions are present, add the EDTA solution.
-
Dilute to the final volume with deionized water.
-
-
Measurement:
-
Calibration:
-
Prepare a series of copper(II) standard solutions covering the expected concentration range of the sample (e.g., 0.1 to 25 µM).
-
Treat each standard according to the sample preparation procedure.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of copper(II) in the sample from the calibration curve.
-
Visualizing Analytical Workflows and Relationships
To further clarify the processes and logical connections discussed, the following diagrams are provided in the DOT language for Graphviz.
References
Safety Operating Guide
Proper Disposal of Pyridine-3-azo-p-dimethylaniline: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Pyridine-3-azo-p-dimethylaniline could be located. The following disposal procedures are based on general best practices for hazardous chemical waste, with special consideration for the known hazards of azo dyes and structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
The proper disposal of this compound, a synthetic organic azo dye, is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. Azo dyes are known for their persistence in the environment and the potential to break down into toxic aromatic amines.[1][2] Therefore, this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., weighing boats, filter paper, gloves) as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[3] Incompatible wastes can react dangerously.
2. Containment:
-
Select a robust, leak-proof container that is compatible with the chemical. For solid waste, a clearly labeled, sealable bag or a wide-mouthed plastic or glass jar is suitable. For solutions, use a screw-cap bottle.[4][5]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5][6] Your institution may require additional information, such as the date and the name of the generating researcher.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.[4]
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
Ensure the waste is segregated from incompatible materials such as strong oxidizing agents and acids.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[5][6]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[5][7] This is a violation of regulations and can lead to environmental harm.
Decontamination of Empty Containers
-
If a container held a significant amount of the compound, it should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][8]
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but confirm this with your EHS department. Deface the original label to prevent misuse.[8]
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small, manageable spill, use an inert absorbent material like sand or vermiculite to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. Azo Dyes Pollution → Term [pollution.sustainability-directory.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. echemi.com [echemi.com]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Pyridine-3-azo-p-dimethylaniline. All personnel must adhere to these protocols to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are presumed to be toxicity through ingestion, inhalation, and skin contact, as well as potential skin and eye irritation.[5][6] Long-term exposure to azo dyes may pose a carcinogenic risk.[1][2][3][4]
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[5] |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact.[7] Change gloves immediately if contaminated. |
| Body Protection | A lab coat worn over full-length clothing. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the powder outside of a fume hood or if aerosolization is possible.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use a dedicated and clearly labeled set of spatulas and weighing boats.
-
Handle the compound gently to avoid creating dust.
2. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
3. During the Experiment:
-
Clearly label all containers with the chemical name and any known hazards.
-
Keep the work area clean and organized.
-
Avoid working alone. Ensure another person is aware of the work being conducted.
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[5][6]
Quantitative Data for Related Compounds
While specific data for this compound is unavailable, the following tables for its parent compounds, N,N-Dimethylaniline and Pyridine, can inform risk assessment.
Exposure Limits for N,N-Dimethylaniline:
| Organization | TWA (8-hour) | STEL (15-minute) |
| OSHA (PEL) | 5 ppm | - |
| ACGIH (TLV) | 5 ppm | 10 ppm |
| NIOSH (REL) | 5 ppm | 10 ppm |
Data sourced from Fisher Scientific SDS.[5]
Physical Properties of N,N-Dimethylaniline and Pyridine:
| Property | N,N-Dimethylaniline | Pyridine |
| Molecular Formula | C8H11N | C5H5N |
| Molecular Weight | 121.18 g/mol | 79.10 g/mol |
| Boiling Point | 193-194 °C | 115 °C |
| Melting Point | 2 °C | -42 °C |
Data sourced from Sigma-Aldrich and Carl ROTH SDS.[8]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. rewe-group.com [rewe-group.com]
- 3. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. Pyridine-2-azo-p-dimethylaniline 13103-75-8 | TCI EUROPE N.V. [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
